Roblitinib
Description
FGF401 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
selective, reversible covalent inhibitor of FGFR4
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDKKZMPODMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708971-55-4 | |
| Record name | Roblitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roblitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROBLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Roblitinib (FGF401): A Deep Dive into its Mechanism of Action as a Selective FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Aberrant activation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Reversible-Covalent Inhibition of FGFR4
This compound distinguishes itself through a unique reversible-covalent binding mechanism.[1][2] It selectively targets a non-conserved cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[6][7] This interaction involves the formation of a hemithioacetal between the aldehyde group of this compound and the thiol group of Cys552.[6][7] This covalent bond, while reversible, contributes to the high potency and selectivity of this compound for FGFR4.[1][2]
Biochemical assays have demonstrated that this compound inhibits FGFR4 with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][2][3] Importantly, it displays remarkable selectivity, with at least 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases, and in a broader kinome scan of 456 kinases, FGFR4 was the sole target.[1][2] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.
The FGF19-FGFR4 Signaling Pathway and its Inhibition by this compound
The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and is implicated in liver carcinogenesis.[5][8] Under normal physiological conditions, FGF19, secreted from the intestine, binds to the FGFR4/β-klotho co-receptor complex on hepatocytes. This binding event triggers the dimerization and autophosphorylation of FGFR4, initiating a cascade of downstream signaling events.[4][5]
Key downstream pathways activated by FGFR4 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[4][5] In FGF19-driven cancers, dysregulation of this pathway leads to uncontrolled tumor growth.
This compound, by binding to the ATP pocket of FGFR4, prevents its phosphorylation and subsequent activation, effectively blocking the initiation of these downstream oncogenic signals.[1] This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells dependent on the FGF19-FGFR4 pathway.[1][8]
Figure 1: Simplified FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| FGFR4 | Biochemical Kinase Assay | 1.9 | [1][2][3] |
| FGFR1 | Biochemical Kinase Assay | >10,000 | [3] |
| FGFR2 | Biochemical Kinase Assay | >10,000 | [3] |
| FGFR3 | Biochemical Kinase Assay | >10,000 | [3] |
| HUH7 (HCC) | Cell Proliferation Assay | 12 | [3] |
| Hep3B (HCC) | Cell Proliferation Assay | 9 | [3] |
| JHH7 (HCC) | Cell Proliferation Assay | 9 | [3] |
| HEPG2 (HCC) | Cell Proliferation Assay | >10,000 | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
| Mouse (C57BL/6) | IV | 1 | 1.4 | - | - | [2] |
| Mouse (C57BL/6) | PO | 3 | - | - | - | [2] |
| Rat (SD) | IV | 0.5 | 4.4 | - | - | [2] |
| Rat (SD) | PO | 3 | - | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.
Figure 2: General workflow for a TR-FRET based biochemical kinase assay.
Methodology:
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Reagent Preparation: Recombinant human FGFR4 kinase domain, a biotinylated peptide substrate, and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.
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Kinase Reaction: The kinase, substrate, and this compound are pre-incubated in a microplate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
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Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) is added.
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Signal Reading: After incubation, the plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
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Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (CCK-8/MTT)
Cellular proliferation assays are used to determine the effect of a compound on cell viability and growth.
Methodology:
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Cell Seeding: HCC cell lines (e.g., HUH7, Hep3B) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).
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Reagent Addition: A solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
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Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 is determined.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.
Figure 3: Workflow for a typical in vivo tumor xenograft study.
Methodology:
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Cell Implantation: A suspension of human HCC cells (e.g., HUH7 or Hep3B) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
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Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
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Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.
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Monitoring: Tumor volume and body weight are measured regularly.
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Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of phosphorylated FGFR4 (pFGFR4) to confirm target engagement.[1]
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Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a highly potent and selective reversible-covalent inhibitor of FGFR4. Its mechanism of action is well-defined, involving the specific targeting of the FGFR4 kinase and the subsequent inhibition of downstream oncogenic signaling pathways. Preclinical data robustly supports its anti-tumor activity in FGF19-driven cancer models, particularly hepatocellular carcinoma. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and other selective FGFR4 inhibitors. This in-depth understanding of its mechanism is critical for the rational design of clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Integration of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy into Model-Informed Dose Selection in Oncology First-in-Human Study: A Case of this compound (FGF401) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Roblitinib (FGF401): A Technical Whitepaper on its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roblitinib (FGF401) is a first-in-class, orally active, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] The discovery of this compound represents a significant advancement in the targeted therapy of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma (HCC).[1][2][3] This technical guide provides an in-depth overview of the discovery process, from target identification and lead optimization to its detailed chemical synthesis. Quantitative data on its potency, selectivity, and pharmacokinetic properties are presented, along with key experimental protocols and visualizations of the underlying biological pathways and discovery workflow.
Discovery of this compound: A Targeted Approach
The development of this compound was driven by the identification of the FGF19-FGFR4 signaling axis as a key oncogenic driver in a subset of HCC and other solid tumors.[1][2][3][5] A strategic, structure-based drug design approach was employed to achieve high potency and selectivity.
Target Identification and Rationale
A kinome-wide sequence alignment identified a unique and poorly conserved cysteine residue (Cys552) within the ATP-binding site of FGFR4.[1][2][3] This residue, located two positions beyond the gatekeeper residue, presented a strategic opportunity for the development of a covalent inhibitor with high selectivity over other kinases, including other members of the FGFR family.[1][2][3]
dot
Caption: this compound Discovery Workflow.
Lead Optimization and Mechanism of Action
The optimization of a 2-formylquinoline amide hit series was a key phase in the discovery of this compound.[1][2][3][4] The aldehyde functional group of the lead compounds was designed to form a reversible hemithioacetal linkage with the thiol group of Cys552 in the FGFR4 active site.[1][2][3][4] This reversible-covalent interaction is central to this compound's mechanism of action, providing a prolonged duration of target engagement while minimizing the potential for off-target effects associated with irreversible covalent inhibitors.
dot
Caption: FGF19-FGFR4 Signaling and this compound Inhibition.
Key challenges during the lead optimization phase included enhancing FGFR4 potency, improving metabolic stability, and increasing solubility.[1][2][3][4] Through iterative medicinal chemistry efforts, these challenges were overcome, leading to the identification of this compound as a clinical candidate.
Quantitative Data
This compound demonstrates high potency and selectivity for FGFR4, along with favorable pharmacokinetic properties.
Potency and Selectivity
| Target/Cell Line | IC50 (nM) | Assay Type |
| FGFR4 | 1.9[3] | Biochemical Assay |
| FGFR1 | >10,000[3] | Biochemical Assay |
| FGFR2 | >10,000[3] | Biochemical Assay |
| FGFR3 | >10,000[3] | Biochemical Assay |
| HUH7 (HCC Cell Line) | 12[3] | Cell Proliferation Assay |
| Hep3B (HCC Cell Line) | 9[3] | Cell Proliferation Assay |
| JHH7 (HCC Cell Line) | 9[3] | Cell Proliferation Assay |
This compound exhibits exceptional selectivity, with an IC50 for FGFR4 that is over 1,000-fold lower than for a panel of 65 other kinases.[1][2] In a broader kinome scan of 456 kinases, FGFR4 was the sole target of this compound.[1][2]
Pharmacokinetic Properties
| Species | Parameter | Value | Dosing |
| Male C57BL/6 Mice | T1/2 | 1.4 hours[3] | 1 mg/kg IV; 3 mg/kg PO |
| CL | 28 mL/min/kg[3] | ||
| Vss | 2.3 L/kg[3] | ||
| Male SD Rats | T1/2 | 4.4 hours[3] | 0.5 mg/kg IV; 3 mg/kg PO |
| CL | 19 mL/min/kg[3] | ||
| Vss | 3.9 L/kg[3] |
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A representative synthetic scheme is provided below. Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are available in the supporting information of the primary scientific literature.[6]
dot
Caption: Overview of this compound Synthesis.
A key step in the synthesis involves the construction of an unsymmetrical urea intermediate.[7] This is achieved by the reaction of two precursor fragments in the presence of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent in dimethylformamide (DMF).[7] The use of CDT was found to be more efficient than the more commonly used 1,1'-carbonyldiimidazole (CDI).[7] Subsequent synthetic modifications lead to the final this compound molecule.
Key Experimental Protocols
The discovery and characterization of this compound involved a series of robust in vitro and in vivo assays.
FGFR4 Kinase Activity Assay
The inhibitory activity of this compound against FGFR4 was determined using a biochemical kinase assay. A common method for this is the Caliper electrophoresis-based mobility shift assay. This assay measures the enzymatic activity of the purified FGFR4 kinase domain by quantifying the phosphorylation of a substrate peptide in the presence of ATP. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.
Cellular Proliferation Assays
The anti-proliferative effects of this compound were assessed in various cancer cell lines that are dependent on FGFR4 signaling, such as HUH7, Hep3B, and JHH7. These cells are typically seeded in multi-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation.
In Vivo Tumor Xenograft Models
The in vivo efficacy of this compound was evaluated in animal models bearing human tumor xenografts. For example, in the Hep3B xenograft model, human HCC cells are implanted subcutaneously into immunocompromised mice.[3] Once tumors are established, the mice are treated with this compound, typically administered orally.[3] Tumor growth is monitored over time, and the anti-tumor activity is assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group. In one study, this compound was administered by oral gavage at doses ranging from 10 to 100 mg/kg, twice daily, for 10 days.[3]
Conclusion
This compound (FGF401) is a testament to the power of targeted drug discovery. Its unique reversible-covalent mechanism of action, high potency, and exceptional selectivity for FGFR4 make it a promising therapeutic agent for patients with FGF19-driven cancers. The comprehensive preclinical data, from biochemical and cellular assays to in vivo efficacy models, have established a strong foundation for its ongoing clinical development. This technical guide provides a detailed overview of the key scientific milestones in the discovery and synthesis of this important new cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Reversible-Covalent Inhibition Mechanism of Roblitinib (FGF401)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism, biochemical properties, and characterization of Roblitinib (FGF401), a first-in-class, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound employs a sophisticated reversible-covalent inhibition strategy to achieve high potency and selectivity, offering a promising therapeutic approach for specific subsets of hepatocellular carcinoma.
Introduction to Reversible-Covalent Inhibition
Covalent inhibitors have gained prominence in drug discovery due to their potential for high potency, prolonged target engagement, and the ability to overcome resistance. Unlike traditional irreversible inhibitors that form a permanent bond with their target, reversible-covalent inhibitors (RCIs) offer a distinct advantage: the covalent bond can be broken, allowing the inhibitor to dissociate.[1][2] This mechanism combines the durability of covalent binding with the potential for improved safety profiles, as off-target binding is not permanent and can be mitigated by the law of mass action.[1][2]
This compound is a prime example of this class, designed to target a non-catalytic cysteine residue within the ATP-binding site of FGFR4.[3][4][5] Its mechanism provides sustained target engagement while minimizing the risk of permanent off-target modifications.[1]
The Two-Step Mechanism of this compound Action
The inhibition of FGFR4 by this compound is a two-step process that involves an initial non-covalent binding event followed by the formation of a reversible covalent bond.[6][7]
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Initial Non-Covalent Binding: this compound first docks into the ATP-binding pocket of FGFR4, forming typical non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This initial binding is reversible and is characterized by the inhibition constant (Kᵢ).
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Reversible Covalent Bond Formation: Following initial binding, an electrophilic aldehyde "warhead" on the this compound molecule is positioned in close proximity to the thiol group of a specific, poorly conserved cysteine residue at position 552 (Cys552).[3][4][5][6] The aldehyde and the cysteine's thiol group then react to form a hemithioacetal adduct.[3][4][5][6] This covalent interaction is reversible, allowing the inhibitor to associate and dissociate from the target.[8]
Target Pathway: FGF19-FGFR4 Signaling
This compound targets FGFR4, a receptor tyrosine kinase. In certain hepatocellular carcinomas (HCC), the signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor complex, FGFR4/β-klotho, is a key driver of tumor growth and survival.[3][4][5]
Upon binding of FGF19 to the FGFR4/β-klotho complex, the FGFR4 kinase domain is activated, leading to autophosphorylation. This initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival. This compound inhibits this pathway at its origin by binding to the FGFR4 kinase domain, preventing its activation and blocking all subsequent downstream events.[3][9]
Quantitative Profile of this compound
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The data highlights its high affinity for FGFR4 and significant selectivity over other kinases, including other members of the FGFR family.
| Parameter | Value | Assay Type | Target | Reference |
| IC₅₀ | 1.9 nM | Biochemical Assay | FGFR4 | [9][10] |
| IC₅₀ | 0.9 ± 0.4 nM | Biochemical Assay | FGFR4 | [11] |
| KᏧ | 2.9 nM | Biochemical Assay | FGFR4 | [11] |
| Selectivity | >1,000-fold | Panel of 65 kinases | FGFR4 vs. Others | [9] |
| KINOMEscan | <35% displacement @ 3 µM | Panel of 456 kinases | FGFR4 vs. Others | [11] |
| Cellular IC₅₀ | 12 nM | Cell Growth Assay | HUH7 (HCC Cell Line) | [10] |
| Cellular IC₅₀ | 9 nM | Cell Growth Assay | Hep3B (HCC Cell Line) | [10] |
Experimental Protocols for Characterization
Characterizing a reversible-covalent inhibitor like this compound requires a suite of specialized biophysical and biochemical assays to confirm its mechanism, potency, and selectivity.
Enzyme Kinetics for Potency (IC₅₀ Determination)
This assay measures the concentration of this compound required to inhibit 50% of FGFR4 kinase activity. For covalent inhibitors, IC₅₀ values are often time-dependent, decreasing with longer pre-incubation times between the enzyme and inhibitor. This time-dependency is a key indicator of a covalent binding mechanism.
-
Principle: Recombinant FGFR4 kinase, a substrate peptide, and ATP are incubated. The kinase phosphorylates the substrate. In the presence of this compound, this reaction is inhibited. The rate of phosphorylation is measured (e.g., via luminescence or fluorescence) across a range of inhibitor concentrations.
-
Method: A discontinuous assay format is typically used to generate time-dependent IC₅₀ data, which can then be analyzed using specific kinetic models for reversible covalent inhibition.[7]
Binding Kinetics and Reversibility (Surface Plasmon Resonance - SPR)
SPR is used to directly measure the binding and dissociation rates of the inhibitor, confirming the reversibility of the covalent interaction and determining its residence time on the target.
-
Principle: The target protein (FGFR4) is immobilized on a sensor chip. A solution containing this compound is flowed over the surface, and the change in mass upon binding is detected in real-time. A subsequent flow of buffer allows for the measurement of the dissociation rate.
-
Key Parameters: This method yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kᏧ or kₒբբ), confirming a reversible interaction if dissociation is observed.[1]
Covalent Adduct Characterization (Mass Spectrometry)
Mass spectrometry (MS) provides definitive evidence of covalent bond formation and identifies the exact amino acid residue modified by the inhibitor.
-
Principle: The FGFR4 protein is incubated with this compound. The protein-inhibitor complex is then analyzed.
-
Method (Intact Protein Analysis): The mass of the entire complex is measured. An increase in mass corresponding to the molecular weight of this compound confirms a 1:1 covalent adduct.
-
Method (Peptide Mapping): The complex is digested into smaller peptides by a protease (e.g., trypsin). The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem MS (MS/MS). The modified peptide containing Cys552 is identified, confirming the precise site of covalent modification.
Selectivity Profiling (KINOMEscan)
This type of assay assesses the selectivity of this compound by testing its binding against a large panel of other kinases.
-
Principle: KINOMEscan is a competitive binding assay. This compound is tested for its ability to displace a known, tagged ligand from the ATP-binding site of hundreds of different kinases. Low displacement indicates high selectivity.
-
Outcome: Results for this compound show it is highly selective for FGFR4, with minimal binding to a panel of 456 other kinases.[11]
Conclusion
This compound (FGF401) exemplifies a rational drug design approach, leveraging a reversible-covalent mechanism to achieve both high potency and exquisite selectivity for its target, FGFR4. The formation of a reversible hemithioacetal adduct with Cys552 in the kinase ATP-binding site allows for prolonged target inhibition crucial for therapeutic efficacy while retaining the potential for an improved safety profile over irreversible inhibitors. The comprehensive characterization through kinetic, biophysical, and proteomic methods provides a clear and detailed understanding of its mechanism of action, establishing this compound as a benchmark for the development of next-generation targeted cancer therapies.
References
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 8. drughunter.com [drughunter.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Roblitinib's Reversible-Covalent Engagement with Cysteine 552 of FGFR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding mechanism of roblitinib (FGF401) to its target, Fibroblast Growth Factor Receptor 4 (FGFR4). A key focus is the reversible-covalent interaction with the unique cysteine residue at position 552 (Cys552) within the ATP-binding site, a feature that underpins the inhibitor's high selectivity and potency. This document details the underlying signaling pathways, compiles key quantitative data, and presents representative experimental protocols for the characterization of this interaction.
Introduction: Targeting FGFR4 in Cancer
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a role in various cellular processes.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] This has made FGFR4 an attractive therapeutic target. A key feature that distinguishes FGFR4 from other members of the FGFR family is the presence of a non-conserved cysteine residue (Cys552) in its ATP-binding pocket.[5][6][7] This unique feature has enabled the development of highly selective covalent inhibitors.
This compound is a first-in-class, orally available, and highly selective reversible-covalent inhibitor of FGFR4.[8][9] Its mechanism of action relies on the formation of a covalent bond with Cys552, effectively blocking the kinase activity of the receptor and inhibiting downstream signaling.[3]
Mechanism of Action: Reversible-Covalent Inhibition
This compound's interaction with FGFR4 is a two-step process. Initially, it binds non-covalently to the ATP-binding site. Subsequently, the aldehyde moiety of this compound forms a hemithioacetal linkage with the sulfhydryl group of the Cys552 residue.[3][6][10][11][12] This covalent bond is reversible, a characteristic that distinguishes it from many other covalent inhibitors.[3][8][9][13] This targeted covalent modulation allows for potent and sustained inhibition of FGFR4 kinase activity while minimizing off-target effects, given the rarity of the Cys552 residue across the human kinome.[5][6][7][10][11][12]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for the inhibition of FGFR4 by this compound.
| Parameter | Value (nM) | Assay Type | Reference(s) |
| IC₅₀ | 1.1 - 1.9 | Cell-free kinase assay | [3][9] |
| IC₅₀ | 1.9 | Cell-free kinase assay | [1][13] |
| IC₅₀ | 2.4 | Kinase biochemical assay | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The FGFR4 Signaling Pathway
Activation of FGFR4 by FGF19, in complex with its co-receptor β-klotho, triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound's inhibition of FGFR4 effectively blocks these downstream pathways.
Experimental Protocols
The characterization of a reversible-covalent inhibitor like this compound involves a suite of biochemical and cellular assays. The following are representative protocols for key experiments.
Biochemical Kinase Assay (for IC₅₀ Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Add a fixed amount of FGFR4 kinase to each well of the 384-well plate containing the diluted this compound or DMSO (vehicle control).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Intact Protein Mass Spectrometry (for Covalent Adduct Confirmation)
This method directly confirms the covalent binding of this compound to FGFR4 by detecting the mass increase of the protein.
Materials:
-
Recombinant human FGFR4 kinase domain
-
This compound
-
Incubation buffer (e.g., HEPES, NaCl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate a solution of FGFR4 with an excess of this compound for a set time (e.g., 2 hours) at room temperature. A control sample with DMSO is prepared in parallel.
-
Remove unbound this compound using a desalting column.
-
Analyze the intact protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and control samples.
-
A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)
CETSA assesses the binding of this compound to FGFR4 in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
HCC cell line expressing FGFR4 (e.g., Hep3B)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Anti-FGFR4 antibody
Procedure:
-
Culture HCC cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FGFR4 antibody.
-
Quantify the band intensities. An increase in the amount of soluble FGFR4 at higher temperatures in this compound-treated cells compared to control cells indicates target engagement and stabilization.
Experimental and Logic Workflows
The discovery and characterization of a targeted covalent inhibitor like this compound follows a logical progression of experiments, from initial screening to in-depth cellular characterization.
Conclusion
This compound represents a successful example of structure-based drug design targeting a unique cysteine residue to achieve high selectivity and potency. Its reversible-covalent mechanism of action, centered on the interaction with Cys552 of FGFR4, provides a durable yet tunable inhibition of the oncogenic FGF19-FGFR4 signaling pathway. The experimental framework outlined in this guide provides a basis for the continued investigation and development of targeted covalent therapies in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Roblitinib (C25H30N8O4): A Technical Guide on its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roblitinib, also known as FGF-401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its chemical formula is C25H30N8O4. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals involved in drug development and cancer research. The document includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for assessing its activity, and a visual representation of its targeted signaling pathway.
Chemical Properties and Structure
This compound is a 1,8-naphthyridine pyridine derivative. Key chemical and physical properties of this compound are summarized in the tables below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | N-[5-cyano-4-[(2-methoxyethyl)amino]pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide |
| CAS Number | 1708971-55-4 |
| Chemical Formula | C25H30N8O4 |
| Canonical SMILES | CN1CC(N(CC2=CC(CCCN3C(NC4=CC(NCCOC)=C(C#N)C=N4)=O)=C3N=C2C=O)CC1)=O |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 506.56 g/mol |
| Exact Mass | 506.23900147 Da |
| Solubility | DMSO: 6 mg/mL (11.84 mM) Water: Insoluble Ethanol: Insoluble |
| Storage | Store at -20°C |
Mechanism of Action
This compound is a first-in-class, potent, and selective reversible-covalent inhibitor of FGFR4. It specifically targets a cysteine residue (Cys552) located within the ATP-binding site of the FGFR4 kinase domain. The aldehyde group of this compound forms a hemithioacetal linkage with the thiol group of Cys552, leading to the inhibition of kinase activity. This covalent interaction, while reversible, provides high potency and selectivity for FGFR4 over other kinases.
The inhibition of FGFR4 by this compound disrupts the FGF19-FGFR4 signaling pathway, which is a key driver in a subset of hepatocellular carcinomas (HCC). The FGF19 ligand, along with its co-receptor β-klotho (KLB), activates FGFR4, leading to the downstream activation of the RAS/RAF/MAPK and PI3K/AKT signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking FGFR4, this compound effectively inhibits these downstream signals, resulting in anti-tumor activity in cancers with an activated FGF19-FGFR4 axis.
Signaling Pathway
The FGF19-FGFR4 signaling cascade plays a critical role in liver homeostasis and, when aberrantly activated, in the pathogenesis of hepatocellular carcinoma. This compound's mechanism of action is centered on the inhibition of this pathway.
Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of this compound's inhibitory activity against FGFR4 kinase using a luminescent ADP-Glo™ kinase assay.
Caption: Workflow for In Vitro FGFR4 Kinase Inhibition Assay.
Materials:
-
FGFR4 Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase buffer to achieve the desired concentration range for IC50 determination.
-
Prepare the FGFR4 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solutions in kinase buffer according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the FGFR4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (WST-8 Assay)
This protocol describes the assessment of this compound's effect on the proliferation of hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7).
Caption: Workflow for Cell Proliferation (WST-8) Assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
WST-8 Cell Proliferation Assay Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising therapeutic agent that exhibits high selectivity and potency for FGFR4. Its unique reversible-covalent mechanism of action offers a targeted approach for the treatment of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working on the development and evaluation of this compound and other FGFR4 inhibitors.
In-depth review of Roblitinib scientific literature
An In-depth Technical Guide to Roblitinib (FGF401)
Executive Summary
This compound (also known as FGF401) is a pioneering, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It operates through a unique reversible-covalent mechanism, targeting a specific cysteine residue within the kinase domain of FGFR4.[1][3] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for hepatocellular carcinoma (HCC) and other solid tumors characterized by an activated FGF19-FGFR4 signaling pathway.[3] This document provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.
Mechanism of Action
This compound is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM in cell-free assays.[1][2] Its selectivity is a key feature, showing at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.[1]
The mechanism of inhibition is distinguished by the formation of a reversible-covalent bond with cysteine 552 (Cys552), a poorly-conserved residue located in the ATP-binding site of the FGFR4 kinase domain.[4] This interaction is mediated by an aldehyde group on the this compound molecule, which forms a hemithioacetal with the cysteine residue.[4] This reversible nature is a critical aspect of its design, intended to provide sustained target engagement while potentially mitigating off-target effects.
Caption: Reversible-covalent inhibition mechanism of this compound with FGFR4.
The FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCCs.[5][6][7] The pathway is activated when the ligand, FGF19, binds to the receptor complex formed by FGFR4 and its co-receptor, β-klotho.[6] This binding event triggers the dimerization and autophosphorylation of the intracellular kinase domains of FGFR4.
Activated FGFR4 then phosphorylates key downstream effector proteins, primarily the FGF receptor substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for adaptor proteins, such as Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of Sevenless (SOS).[5][6] This cascade leads to the activation of two major signaling pathways:[5][6][8]
-
RAS-RAF-MEK-MAPK Pathway: Promotes cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Inhibits apoptosis and supports cell survival.
By selectively inhibiting FGFR4, this compound effectively blocks these downstream signals, leading to reduced tumor cell proliferation and survival.[1]
Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by this compound.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent anti-proliferative effects in HCC cell lines that are dependent on the FGF19-FGFR4 pathway. In contrast, cell lines lacking this dependency are not significantly affected.[2]
| Cell Line | Description | IC50 (nM) |
| Hep3B | FGF19/FGFR4 Dependent | 9 |
| JHH7 | FGF19/FGFR4 Dependent | 9 |
| HUH7 | FGF19/FGFR4 Dependent | 12 |
| HEPG2 | FGF19/FGFR4 Independent | >10,000 |
| JHH | FGF19/FGFR4 Independent | >10,000 |
| Table 1: In Vitro Inhibitory Activity of this compound in HCC Cell Lines [2] |
In Vivo Pharmacokinetics and Efficacy
This compound exhibits good oral pharmacokinetic properties.[1] Studies in animal models have demonstrated its ability to inhibit tumor growth in a dose-dependent manner.[1][3]
| Animal Model | Route | Dose | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |
| Male C57BL/6 Mice | IV | 1 mg/kg | 1.4 | 28 | 2.3 |
| PO | 3 mg/kg | - | - | - | |
| Male SD Rats | IV | 0.5 mg/kg | 4.4 | 19 | 3.9 |
| PO | 3 mg/kg | - | - | - | |
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models [2] |
In a Hep3B xenograft model, a 30 mg/kg dose of this compound administered twice daily (b.i.d.) achieved the maximal level of tumor growth inhibition.[2] A dose of 10 mg/kg was sufficient to control tumor growth to the level of stasis.[2]
Clinical Development
The primary clinical investigation of this compound has been the first-in-human Phase I/II study, NCT02325739, which evaluated its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[9][10]
Study Design
-
Phase I: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]
-
Phase II: Expansion cohorts to evaluate the anti-tumor activity of single-agent this compound in patients with HCC (Asian and non-Asian cohorts) and other solid tumors with positive FGFR4 and KLB expression.[10]
-
Combination Arm: Evaluated this compound in combination with the anti-PD-1 antibody spartalizumab.[3][9]
Caption: Simplified workflow of the NCT02325739 Phase I/II clinical trial.
Clinical Results
The RP2D for single-agent this compound was established as 120 mg once daily (qd).[9][11]
| Parameter | Result |
| Safety (Single Agent) | |
| Most Frequent AEs | Diarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%) |
| Grade 3 Dose-Limiting Toxicities (DLTs) | Increased transaminases (n=4), Increased blood bilirubin (n=2) |
| Efficacy (HCC Patients, n=53) | |
| Overall Response (OR) | 8% |
| Stable Disease (SD) | 53% |
| Median Time-to-Progression | 4.1 months |
| Combination Therapy (with Spartalizumab) | |
| RP2D | This compound 120 mg qd + Spartalizumab 300 mg Q3W |
| Objective Responses | 2 Partial Responses (PR) reported in the cohort of 12 patients |
| Table 3: Summary of Key Clinical Findings from the NCT02325739 Study [9][11][12] |
Combination studies with other checkpoint inhibitors, such as pembrolizumab, have also been conducted.[13] Additionally, preclinical data provide a strong rationale for exploring combinations with mTOR inhibitors, like everolimus, which have shown synergistic effects in suppressing tumor cell proliferation and promoting apoptosis.[14]
Experimental Protocols & Methodologies
Pharmacodynamic Biomarker Analysis
In clinical trials, several blood-based biomarkers were monitored to confirm target engagement and understand the pharmacodynamic effects of this compound.[3]
-
FGF19 Quantification:
-
Method: Capture-Enzyme-Linked Immunosorbent Assay (ELISA).
-
Details: Serum samples were analyzed using a commercially available ELISA kit (R&D Systems, Cat. No. DF1900). The assay has a lower limit of quantification (LLOQ) of 27.2 pg/mL and an upper limit of quantification (ULOQ) of 1096.3 pg/mL.[3]
-
-
7α-Hydroxy-4-cholesten-3-one (C4) Quantification:
-
Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Details: This method provides high sensitivity and specificity for the quantification of C4, a downstream marker of bile acid synthesis which is regulated by the FGF19-FGFR4 pathway.[3]
-
-
Total Bile Acids Measurement:
-
Method: Colorimetric enzymatic assay.
-
Details: A commercially available assay (Diazyme) was used to measure the total concentration of bile acids in serum samples.[3]
-
An increase in the circulating levels of FGF19, C4, and total bile acids served as confirmation of effective FGFR4 inhibition by this compound.[9][12]
Conclusion and Future Perspectives
This compound is a highly selective, reversible-covalent inhibitor of FGFR4 that has shown a manageable safety profile and preliminary signs of clinical efficacy in patients with tumors driven by the FGF19-FGFR4 signaling pathway.[3] The robust preclinical data and the detailed characterization in its first-in-human trial provide a strong foundation for its continued development.
Future strategies will likely focus on refining patient selection through biomarker strategies, such as screening for high FGF19 expression, to maximize clinical benefit.[13] Furthermore, combination therapies that target complementary pathways or overcome resistance mechanisms, such as combining this compound with immune checkpoint inhibitors or mTOR inhibitors, represent a promising avenue for improving outcomes in patients with hepatocellular carcinoma and other challenging solid tumors.[13][14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [ouci.dntb.gov.ua]
- 8. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cancerbiomed.org [cancerbiomed.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound (FGF401) News - LARVOL Sigma [sigma.larvol.com]
- 14. News - this compound (FGF401) - LARVOL VERI [veri.larvol.com]
Preclinical Anti-Tumor Activity of Roblitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] Aberrant signaling through the FGF19-FGFR4 axis has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[5][6] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound selectively targets FGFR4, a receptor tyrosine kinase.[7] The binding of the ligand FGF19 to FGFR4, in complex with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[5] this compound binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[6] This blockade of FGFR4 signaling forms the basis of this compound's anti-tumor effects in cancers dependent on this pathway.
Quantitative In Vitro Activity
This compound has demonstrated potent and selective inhibition of FGFR4 kinase activity and the proliferation of cancer cell lines with an active FGF19-FGFR4 signaling pathway.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (FGFR4 kinase activity) | 1.9 nM | Cell-free assay | [2][8] |
| IC50 (Cell Viability) | 9 nM | Hep3B (HCC) | [8] |
| 12 nM | HUH7 (HCC) | [8] | |
| 9 nM | JHH7 (HCC) | [8] | |
| >10,000 nM | HEPG2 (HCC, low FGFR4) | [8] | |
| >10,000 nM | JHH (HCC, low FGFR4) | [8] | |
| Selectivity | >1000-fold vs. FGFR1/2/3 and other kinases | Biochemical assays | [2][9] |
Quantitative In Vivo Anti-Tumor Efficacy
Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of this compound.
Hepatocellular Carcinoma (HCC) Xenograft Models
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | Hep3B | 10 mg/kg, b.i.d., p.o. | Stasis | [8] |
| 30 mg/kg, b.i.d., p.o. | Maximal inhibition | [8] | ||
| 100 mg/kg, b.i.d., p.o. | Not specified, but effective | [8] |
Patient-Derived Xenograft (PDX) Models
This compound has shown significant anti-tumor activity in HCC and gastric cancer PDX models that are positive for FGF19, FGFR4, and KLB.[2][5]
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Species | Dose | Route | T1/2 | CL | Vss | Reference |
| Mouse (C57BL/6) | 1 mg/kg | IV | 1.4 h | 28 mL/min/kg | 2.3 L/kg | [8] |
| 3 mg/kg | PO | - | - | - | [8] | |
| Rat (Sprague-Dawley) | 0.5 mg/kg | IV | 4.4 h | 19 mL/min/kg | 3.9 L/kg | [8] |
| 3 mg/kg | PO | - | - | - | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the FGF19-FGFR4 signaling axis and its downstream effector pathways.
FGF19-FGFR4 Signaling Pathway
The binding of FGF19 to the FGFR4/β-klotho complex initiates a cascade of intracellular signaling events.
Downstream Effector Pathways
Inhibition of FGFR4 by this compound leads to the downregulation of key pro-survival and proliferative signaling pathways.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., Hep3B, HUH7, JHH7) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound or vehicle for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FGFR4, ERK, AKT, and STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[10]
-
Tumor Cell Implantation: 5 x 106 Hep3B cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers and calculated using the formula: (length x width2)/2.
-
Treatment: When tumors reach a volume of 100-200 mm3, mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose and 0.5% Tween 80 in water and administered orally (p.o.) twice daily (b.i.d.).[12]
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as a measure of toxicity.
Experimental Workflow Diagram
Conclusion
The preclinical data for this compound strongly support its potent and selective anti-tumor activity in cancers driven by the FGF19-FGFR4 signaling pathway. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism of action and favorable pharmacokinetic profile, provide a solid foundation for its clinical development as a targeted therapy for patients with FGFR4-dependent malignancies. Further investigation into potential resistance mechanisms and combination strategies will be crucial in optimizing the clinical utility of this compound.
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C25H30N8O4 | CID 118036971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Selectivity Profile of Roblitinib (Fenebrutinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the selectivity profile and mechanism of action of Roblitinib, also known as Fenebrutinib (GDC-0853). Fenebrutinib is an investigational, orally administered, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK) currently in late-stage clinical development for autoimmune diseases, including multiple sclerosis.[1][2][3] Its therapeutic potential stems from its high potency and selectivity, which allows for targeted modulation of specific immune pathways.
Mechanism of Action
Fenebrutinib functions by selectively inhibiting Bruton's tyrosine kinase, a non-receptor tyrosine kinase from the Tec kinase family.[4] BTK is a critical signaling enzyme in multiple immune cell types. Its primary roles include:
-
B-Cell Development and Activation: BTK is essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, survival, and antibody production.[5][6]
-
Myeloid Cell Function: BTK is also involved in the activation of myeloid cells, such as microglia and macrophages.[1][3][7]
By inhibiting BTK, Fenebrutinib dually targets both B-cell and microglia activation.[1][3] This dual inhibition is believed to address both the inflammatory relapses (driven by B-cells) and the chronic neuroinflammation (implicating microglia) that characterize diseases like multiple sclerosis.[1][8][9]
Selectivity Profile: Quantitative Data
Fenebrutinib is characterized as a potent and highly selective BTK inhibitor. Preclinical data have established its high affinity for its primary target and significant selectivity over other kinases, which is a critical attribute for minimizing off-target effects.[1][3][10]
| Target Kinase | Inhibition Constant (Kᵢ) | Selectivity vs. Other Kinases |
| Bruton's Tyrosine Kinase (BTK) | 0.91 nM | >130-fold |
Table 1: Inhibition and Selectivity Data for Fenebrutinib. The data indicates high potency for BTK.[1] The selectivity is reported as a fold-difference compared to a panel of other kinases, though the specific data for the other kinases are not publicly detailed in the reviewed literature.[1][9][10][11]
Signaling Pathway Inhibition
Fenebrutinib exerts its effect by interrupting the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events is initiated by kinases like LYN and SYK. This leads to the formation of a signaling complex that recruits and activates BTK. Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including NF-κB and AKT, promoting B-cell survival and proliferation.[6][12] Fenebrutinib's inhibition of BTK blocks this critical signal transduction step.
Experimental Protocols for Kinase Selectivity Profiling
While the specific assays used for Fenebrutinib are proprietary, the selectivity of kinase inhibitors is typically determined using a combination of well-established biochemical and cell-based methods. These assays quantify the interaction of the compound with a large panel of kinases (a "kinome scan") to assess both on-target potency and off-target activity.
Common Methodologies:
-
Biochemical Assays (e.g., ADP-Glo™): These are in vitro assays that measure the activity of purified kinases. The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] The potency of an inhibitor is determined by titrating the compound and measuring the reduction in kinase activity to calculate an IC50 value.
-
Chemoproteomics (e.g., Kinobeads/MIBs): This approach assesses compound binding to kinases within a complex biological sample, such as a cell lysate.[14][15] Kinases are captured from the lysate using beads coated with broad-spectrum kinase inhibitors ("kinobeads").[15][16] In a competition experiment, the lysate is pre-incubated with the test compound (Fenebrutinib), which prevents the target kinases from binding to the beads. The kinases that remain bound to the beads are then identified and quantified using mass spectrometry, revealing the compound's binding profile and selectivity.[14]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of kinases.[17] A competitive ABPP experiment involves treating live cells or lysates with the inhibitor before adding a broad-spectrum, tagged probe. The inhibitor's binding to its targets prevents the probe from binding, and a reduction in the probe's signal, measured by mass spectrometry, indicates target engagement.[17]
The following diagram illustrates a generalized workflow for determining a kinase inhibitor's selectivity profile using a competition-based chemoproteomics approach.
References
- 1. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. gene.com [gene.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. roche.com [roche.com]
- 8. Fenebrutinib | MS Trust [mstrust.org.uk]
- 9. Genentech’s Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis | Morningstar [morningstar.com]
- 10. roche.com [roche.com]
- 11. checkorphan.org [checkorphan.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 17. research-portal.uu.nl [research-portal.uu.nl]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy of Roblitinib in Hepatocellular Carcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate and limited therapeutic options for advanced stages.[1][2] A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][3][4][5] Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of FGFR4.[3][6][7] Preclinical studies have demonstrated its anti-tumor activity in HCC models with an activated FGF19-FGFR4 axis.[3][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in HCC cell lines, focusing on cell viability, apoptosis induction, and target engagement through the assessment of downstream signaling pathways.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits FGFR4, which, upon binding its ligand FGF19, activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][5][6] Additionally, the FGF19-FGFR4 axis can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in HCC progression.[4] Inhibition of FGFR4 by this compound is expected to suppress these oncogenic signals, leading to reduced cell viability and induction of apoptosis in sensitive HCC cell lines.
Experimental Protocols
The following protocols are designed for the evaluation of this compound in HCC cell lines. It is recommended to use HCC cell lines with known FGF19/FGFR4 status for these assays. For instance, Hep3B, HuH7, and JHH7 have been reported to be sensitive to FGFR4 inhibition.[5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HCC cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[2][9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCC cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCC cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Phospho-STAT3
This assay is used to determine the effect of this compound on the phosphorylation of STAT3, a downstream target of the FGFR4 signaling pathway.
Materials:
-
HCC cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (IC₅₀ Values)
| HCC Cell Line | FGF19/FGFR4 Status | This compound IC₅₀ (nM) |
| Hep3B | Amplified/High | Insert experimental value |
| HuH7 | Amplified/High | Insert experimental value |
| JHH7 | Amplified/High | Insert experimental value |
| SNU-449 | Wild-type/Low | Insert experimental value |
Table 2: Apoptosis Induction
| HCC Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) |
| Hep3B | 0 | Insert experimental value |
| 10 | Insert experimental value | |
| 100 | Insert experimental value | |
| SNU-449 | 0 | Insert experimental value |
| 10 | Insert experimental value | |
| 100 | Insert experimental value |
Table 3: Western Blot Analysis (Relative p-STAT3 Expression)
| HCC Cell Line | This compound Conc. (nM) | Relative p-STAT3/STAT3 Ratio |
| Hep3B | 0 | 1.0 |
| 10 | Insert experimental value | |
| 100 | Insert experimental value | |
| SNU-449 | 0 | 1.0 |
| 10 | Insert experimental value | |
| 100 | Insert experimental value |
Experimental Workflow
The overall experimental workflow for evaluating this compound's in vitro efficacy is depicted below.
Conclusion
These detailed protocols provide a robust framework for researchers to assess the in vitro efficacy of this compound in HCC cell lines. By evaluating cell viability, apoptosis, and the modulation of the downstream effector p-STAT3, these assays can effectively characterize the anti-cancer activity of this compound and help identify sensitive patient populations for targeted therapy.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. protocols.io [protocols.io]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Using Roblitinib in Hep3B and HUH7 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roblitinib, also known as FGF401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a specific subset of hepatocellular carcinoma (HCC).[3][4][5] In these tumors, amplification or overexpression of the ligand FGF19 leads to the activation of the FGFR4/β-klotho (KLB) receptor complex, promoting tumor cell proliferation and survival.[5][6] The human HCC cell lines Hep3B and HUH7 are characterized by an activated FGF19-FGFR4 pathway, making them suitable in vitro models for studying the efficacy of FGFR4 inhibitors like this compound.[1][6] These application notes provide detailed protocols for the culture of Hep3B and HUH7 cells and for evaluating the cellular effects of this compound.
Mechanism of Action
This compound selectively targets the kinase activity of FGFR4.[2] It forms a reversible-covalent bond with a specific, poorly conserved cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[3] This interaction blocks the downstream signaling cascade, which typically involves the phosphorylation of FRS2, activation of the RAS-RAF-MEK-ERK pathway, and ultimately, the regulation of gene expression related to cell proliferation and survival.[7] Due to its high selectivity, this compound shows minimal activity against other FGFR family members (FGFR1, 2, 3) and a wide range of other kinases, making it a precise tool for investigating the role of FGFR4 in HCC.[1][2]
Data Presentation
Quantitative data regarding the inhibitory effect of this compound on Hep3B and HUH7 cell lines are summarized below. These values are critical for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound in HCC Cell Lines
| Cell Line | Target Pathway | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Hep3B | FGFR4 | IC₅₀ (Proliferation) | 9 nM | [1][8] |
| HUH7 | FGFR4 | IC₅₀ (Proliferation) | 12 nM |[1][8] |
Note: While this compound potently inhibits proliferation at low nanomolar concentrations, higher concentrations (e.g., ≥250 nM in HUH-7 cells) may be required to robustly induce markers of apoptosis, such as PARP1 cleavage.[9]
Experimental Protocols
Protocol 1: General Cell Culture of Hep3B and HUH7 Cells
This protocol outlines standard procedures for the maintenance and sub-culturing of Hep3B and HUH7 human hepatocellular carcinoma cell lines.
Materials:
-
Hep3B (e.g., ATCC HB-8064) and HUH7 cells.[10]
-
High-Glucose Dulbecco's Modified Eagle's Medium (DMEM).[10][11]
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin).[10]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
0.25% Trypsin-EDTA solution.[10]
-
T-75 cell culture flasks.
Complete Growth Medium:
Procedure:
-
Maintenance: Culture cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.[10]
-
Media Change: Replace the medium every 2-3 days.
-
Sub-culturing (Passaging): a. Perform when cells reach 80-90% confluency. b. Aspirate the old medium from the flask. c. Wash the cell monolayer once with 5-10 mL of sterile PBS. d. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. e. Add 7-8 mL of pre-warmed Complete Growth Medium to the flask to inactivate the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. h. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium. i. Seed new T-75 flasks at a recommended split ratio of 1:3 to 1:5 for HUH7 and 1:2 to 1:4 for Hep3B.[12]
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound (FGF401) powder.
-
Dimethyl sulfoxide (DMSO), sterile.[2]
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
When preparing working solutions, dilute the stock solution in Complete Growth Medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3: Cell Viability Assay (CCK-8 or MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Hep3B or HUH7 cells.
-
96-well cell culture plates.
-
This compound working solutions.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Microplate reader.
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of Complete Growth Medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare a serial dilution of this compound in Complete Growth Medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO at the highest concentration used).
-
Incubate the plate for 72 hours.[1]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4: Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the FGFR4 signaling pathway following this compound treatment.
Materials:
-
6-well cell culture plates.
-
This compound working solutions.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed Hep3B or HUH7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize protein bands using an ECL substrate and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (FGF-401) | FGFR4抑制剂 | MCE [medchemexpress.cn]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 4.1. Cell Culture and Treatments [bio-protocol.org]
- 12. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
Application Notes and Protocols: Roblitinib Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the dose-response characteristics of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It includes quantitative data on its activity in various cancer cell lines, its mechanism of action, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) using a cell viability assay.
Introduction to this compound (FGF401)
This compound is an orally active, potent, and highly selective inhibitor of FGFR4, a receptor tyrosine kinase.[1] The signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor FGFR4 is a known oncogenic driver in certain cancers, particularly in a subset of hepatocellular carcinomas (HCC).[2][3] this compound binds to the FGFR4 kinase domain in a reversible-covalent manner, interacting with a specific cysteine residue (Cys552) in the ATP-binding site.[3][4] This targeted action and high selectivity, with over 1,000-fold greater activity against FGFR4 compared to other kinases, make this compound a significant compound for cancer research and therapeutic development.[4][5]
Mechanism of Action: Inhibition of the FGF19-FGFR4 Pathway
In certain cancers, overexpression of the ligand FGF19 leads to the activation of its cognate receptor, FGFR4. This requires the presence of the co-receptor β-Klotho (KLB). The activation of the FGF19/FGFR4/KLB complex triggers downstream signaling cascades that promote cell proliferation, survival, and tumor growth.[2] this compound selectively inhibits the kinase activity of FGFR4, thereby blocking these downstream pro-survival signals and inhibiting the growth of FGF19-driven cancers.[2][4]
Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.
Quantitative Dose-Response Data
The potency of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the reported IC50 values.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| FGFR4 | 1.9 | Cell-free kinase assay |
| FGFR1 | >10,000 | Cell-free kinase assay |
| FGFR2 | >10,000 | Cell-free kinase assay |
| FGFR3 | >10,000 | Cell-free kinase assay |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Hep3B | Hepatocellular Carcinoma | 9 |
| JHH7 | Hepatocellular Carcinoma | 9 |
| HUH7 | Hepatocellular Carcinoma | 12 |
| BaF3 (FGFR4 V550M) | Murine Pro-B | 24 |
| HEPG2 | Hepatocellular Carcinoma | >10,000 |
| JHH | Unknown | >10,000 |
Data sourced from MedchemExpress.[1]
Protocol: Determination of this compound IC50 via MTS Cell Viability Assay
This protocol details the steps to generate a dose-response curve and calculate the IC50 value for this compound in an adherent cancer cell line using a colorimetric MTS assay.
Caption: Workflow for determining IC50 using an MTS cell viability assay.
4.1. Materials and Reagents
-
Cancer cell line of interest (e.g., Hep3B, HUH7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (FGF401)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Sterile 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
4.2. Experimental Procedure
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[6]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Step 2: Compound Preparation and Addition
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Prepare enough of each concentration to treat triplicate wells. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
After the 24-hour cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
Step 3: MTS Assay and Data Collection
-
After the 72-hour drug incubation, add 20 µL of MTS reagent directly to each well.[7]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
4.3. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Normalization: Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of Treated Well) / (Average Absorbance of Vehicle Control Wells)] x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Roblitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the relevant cancer models, detailed experimental protocols, and key signaling pathways involved in this compound's mechanism of action.
Introduction to this compound and its Target: FGFR4
This compound is a potent and selective, reversible-covalent inhibitor of FGFR4, a receptor tyrosine kinase.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key driver in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[2][3] However, emerging evidence suggests the therapeutic potential of targeting FGFR4 in other solid tumors, including rhabdomyosarcoma, breast cancer, and lung cancer.[4][5] This makes this compound a promising candidate for targeted cancer therapy. In vivo studies using animal models are crucial for evaluating its anti-tumor activity, understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties, and identifying predictive biomarkers.[6]
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The two most commonly employed models are the Cell Line-Derived Xenograft (CDX) and the Patient-Derived Xenograft (PDX) models.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously or orthotopically implanting established human cancer cell lines into immunodeficient mice.[7][8] CDX models are advantageous due to their reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy screening.[7][9]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a cancer patient directly into an immunodeficient mouse.[6][10] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[6][10]
Table 1: Recommended Cell Lines for CDX Models
| Cancer Type | Recommended Cell Lines | Rationale |
| Hepatocellular Carcinoma (HCC) | Hep3B, Huh7, JHH-7 | High FGF19/FGFR4 expression |
| Rhabdomyosarcoma | RMS559 | Harbors FGFR4 V550L activating mutation |
| Breast Cancer | MDA-MB-453 | Contains FGFR4 Y367C activating mutation |
| Lung Cancer | A549 | FGFR4 expression and relevance in non-small cell lung cancer |
| Ovarian Cancer | SKOV3 | Investigated in combination therapies targeting FGFR4 |
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo studies with this compound, compiled from available preclinical data.
Table 2: In Vivo Efficacy Data for this compound (FGF401)
| Animal Model | Cancer Type | Dosing Regimen | Efficacy Endpoint | Observed Effect |
| Hep3B Xenograft (Mouse) | Hepatocellular Carcinoma | 30 mg/kg, oral, daily | Tumor Growth Inhibition | Significant tumor growth inhibition |
| RMS559 Xenograft (Mouse) | Rhabdomyosarcoma | Not specified | Tumor Growth Inhibition | Potent abrogation of tumor growth |
| Ovarian Cancer Xenograft (Mouse) | Ovarian Cancer | Not specified | Tumor Growth Inhibition | Improved efficacy of carboplatin |
| Trastuzumab-Resistant Breast Cancer (Mouse) | Breast Cancer | Not specified | Tumor Growth Inhibition | Augments susceptibility to HER2-targeted therapies |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture the selected human cancer cell line (e.g., Hep3B for HCC) in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Animal Inoculation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Adjust the cell suspension to the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient under sterile conditions.
-
Tissue Processing:
-
Place the tumor tissue in a sterile container with a suitable transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Animal Implantation:
-
Anesthetize an immunodeficient mouse (NSG mice are often preferred for their enhanced engraftment rates).
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Engraftment and Passaging:
-
Monitor the mice for tumor engraftment.
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new recipient mice for cohort expansion.
-
Protocol 3: In Vivo Efficacy Study of this compound
-
Study Initiation: Once the xenograft tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Tumor Volume Measurement:
-
Body Weight and Clinical Observations: Monitor and record the body weight of each mouse and perform daily clinical observations to assess for any signs of toxicity.
-
Study Endpoints: The primary efficacy endpoint is typically tumor growth inhibition.[16] Other relevant endpoints include:
-
Tumor Growth Delay: The time it takes for tumors in the treatment group to reach a specific volume compared to the control group.
-
Overall Survival: Monitoring the survival of the animals in each group.[16]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the levels of phosphorylated FGFR4 and downstream signaling proteins to confirm target engagement.
-
Visualizations
FGFR4 Signaling Pathway
Caption: this compound inhibits the FGF19-activated FGFR4 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. quanticate.com [quanticate.com]
Application Notes and Protocols: Detection of p-FGFR4 Inhibition by Roblitinib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[2][3] Upon FGF19 binding, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, such as Tyr642, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][4]
Roblitinib (also known as FGF401) is a potent and highly selective inhibitor of FGFR4, with an IC50 of 1.9 nM.[5][6] It acts as a reversible-covalent inhibitor of the FGFR4 kinase domain, effectively blocking its activity.[7][8] This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of FGFR4 phosphorylation at Tyr642 in cancer cell lines following treatment with this compound.
FGFR4 Signaling Pathway and this compound Inhibition
The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex triggers the dimerization and autophosphorylation of FGFR4. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruits GRB2 and SOS1, leading to the activation of the RAS-RAF-MAPK pathway. Simultaneously, the activated receptor can signal through the PI3K-AKT pathway, promoting cell survival and proliferation.[1][9][10] this compound selectively binds to the ATP-binding site within the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.[11]
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent inhibition of FGFR4 phosphorylation by this compound in a relevant cancer cell line (e.g., Hep3B, a human hepatocellular carcinoma cell line with FGF19 amplification). Cells were treated for 24 hours with varying concentrations of this compound. The intensity of the p-FGFR4 band was quantified by densitometry and normalized to the total FGFR4 protein levels.
| This compound (nM) | Mean p-FGFR4 Level (Normalized Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 1 | 0.65 | 0.06 | 35% |
| 10 | 0.22 | 0.04 | 78% |
| 100 | 0.05 | 0.02 | 95% |
| 1000 | 0.02 | 0.01 | 98% |
Experimental Workflow
The overall experimental process involves cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, signal detection, and data analysis.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in FGFR4 phosphorylation at Tyr642.
Materials and Reagents
-
Cell Line: FGF19-driven hepatocellular carcinoma cell line (e.g., Hep3B, HUH7).
-
This compound (FGF401): Resuspend in DMSO.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[12]
-
Inhibitors: Protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (8-10%), SDS-PAGE running buffer.[12]
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-FGFR4 (Tyr642) polyclonal antibody.
-
Rabbit or mouse anti-FGFR4 antibody (for total protein).
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells (e.g., Hep3B) in appropriate media until they reach 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel.[12]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]
-
Incubate the membrane with the primary antibody against p-FGFR4 (Tyr642), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to normalize the p-FGFR4 signal, the membrane can be stripped and re-probed for total FGFR4 and a loading control like β-actin.[15][16]
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR4 signal to the total FGFR4 signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.
-
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Semantic Scholar [semanticscholar.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Cell Viability Assays with Roblitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roblitinib (also known as FGF401) is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The FGF19-FGFR4 signaling pathway is a key driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) and gastric cancer, where FGF19, FGFR4, and the co-receptor β-klotho are expressed[1][3]. This compound exerts its anti-tumor activity by binding to the kinase domain of FGFR4, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival[1][4].
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays: the Cell Counting Kit-8 (CCK-8) and MTS assays. Additionally, quantitative data on this compound's efficacy in various cancer cell lines are presented, along with visualizations of the FGF19-FGFR4 signaling pathway and a typical experimental workflow.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| HUH7 | Hepatocellular Carcinoma | 12 | Not Specified | [5] |
| Hep3B | Hepatocellular Carcinoma | 9 | Not Specified | [5] |
| JHH7 | Hepatocellular Carcinoma | 9 | Not Specified | [5] |
| BaF3 (FGFR4 V550M mutant) | Murine Pro-B cells | 24 | CCK-8 | [5] |
| Hep 3B2 | Hepatocellular Carcinoma | 10 | Cell Growth Inhibition | [5] |
Signaling Pathway
The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and metabolism. This compound specifically targets and inhibits FGFR4, thereby blocking these downstream effects.
Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay Experimental Workflow
The following diagram outlines the general workflow for assessing cell viability after treatment with this compound.
Caption: General workflow for a cell viability assay with this compound.
Cell Counting Kit-8 (CCK-8) Assay Protocol
This protocol is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[6][7].
-
-
CCK-8 Reagent Addition and Measurement:
-
Add 10 µL of CCK-8 solution to each well[6][7][8][9]. Be careful to not introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C in the incubator[6][7][8][9]. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader[6][7][8][9].
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
MTS Assay Protocol
The MTS assay is another colorimetric method for assessing cell viability based on the reduction of a tetrazolium compound by viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (containing an electron coupling reagent like PES)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the CCK-8 assay protocol (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as described in the CCK-8 assay protocol (Step 2).
-
-
MTS Reagent Addition and Measurement:
-
Data Analysis:
-
Follow the same data analysis procedure as described in the CCK-8 assay protocol (Step 4) to calculate the percentage of cell viability and determine the IC50 value of this compound.
-
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the effects of this compound on cancer cell viability. The CCK-8 and MTS assays are reliable and straightforward methods for quantifying the anti-proliferative activity of this potent FGFR4 inhibitor. The presented quantitative data highlights the efficacy of this compound across various cancer cell lines, and the signaling pathway diagram provides a clear visual representation of its mechanism of action. Adherence to these detailed protocols will enable the generation of robust and reproducible data in the evaluation of this compound and other potential anti-cancer therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptglab.com [ptglab.com]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Immunohistochemistry for FGFR4 in Roblitinib-treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various solid tumors, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2] The signaling cascade initiated by the binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), to the FGFR4/β-klotho co-receptor complex, promotes tumor cell proliferation, survival, and inhibits apoptosis.[1][2][3] Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of FGFR4, with an IC50 of 1.9 nM.[4][5] It has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of FGF19-driven cancers.[4][5][6][7]
Immunohistochemistry (IHC) is a powerful and widely used technique to assess the protein expression levels of FGFR4 in tumor tissues. This method is invaluable for patient stratification, biomarker discovery, and for monitoring the pharmacodynamic effects of targeted therapies like this compound.[8][9] These application notes provide a comprehensive overview of the FGFR4 signaling pathway, a detailed protocol for FGFR4 immunohistochemistry, and a framework for the quantitative analysis of FGFR4 expression in tumor samples, particularly in the context of this compound treatment.
FGFR4 Signaling Pathway and Mechanism of Action of this compound
The activation of FGFR4 by its ligand FGF19, in complex with the co-receptor β-klotho, triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras-Raf-MAPK and PI3K-AKT pathways, which are central to promoting cell proliferation and survival.[1][2]
This compound is a selective inhibitor that targets the ATP-binding site of the FGFR4 kinase domain.[3] By blocking the kinase activity, this compound effectively abrogates the downstream signaling cascades, leading to an inhibition of tumor growth in cancers that are dependent on the FGF19-FGFR4 signaling axis.[6][10]
Quantitative Data Presentation
The following tables provide a representative summary of how quantitative data from FGFR4 immunohistochemistry studies can be presented. This data is illustrative and based on findings from studies evaluating FGFR4 expression in cancer, though not specifically from a this compound clinical trial. The scoring is often based on a combination of staining intensity and the percentage of positive tumor cells.[11][12]
Table 1: FGFR4 Immunohistochemistry Scoring Criteria
| Score | Staining Intensity | Percentage of Positive Tumor Cells |
| 0 | Negative | <1% |
| 1+ | Weak | 1-10% |
| 2+ | Moderate | 11-50% |
| 3+ | Strong | >50% |
Table 2: Illustrative FGFR4 Expression in Tumor Samples
| Patient Cohort | N | FGFR4 Low Expression (Score 0-1) | FGFR4 High Expression (Score 2-3) | Reference |
| Hepatocellular Carcinoma | 150 | 60 (40%) | 90 (60%) | Fictional Data |
| Breast Cancer | 200 | 120 (60%) | 80 (40%) | Fictional Data |
| Rhabdomyosarcoma | 75 | 30 (40%) | 45 (60%) | Fictional Data |
Table 3: Correlation of FGFR4 Expression with Clinical Parameters (Illustrative)
| Parameter | FGFR4 Low Expression (N=210) | FGFR4 High Expression (N=215) | P-value |
| Tumor Stage (III/IV) | 105 (50%) | 150 (70%) | <0.05 |
| Vascular Invasion | 84 (40%) | 129 (60%) | <0.05 |
| Response to Therapy* | 126 (60%) | 64 (30%) | <0.01 |
*Note: "Response to Therapy" is a generalized term for this illustrative table and in a real-world scenario would be specifically defined (e.g., response to chemotherapy, targeted therapy).
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of FGFR4 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Anti-FGFR4 antibody (validated for IHC)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Immunohistochemistry Workflow
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF401 in HCC and Solid Tumors Characterized by Positive FGFR4 and KLB Expression [clin.larvol.com]
- 8. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to integrate IHC biomarkers for more effective clinical development in immuno-oncology - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. This compound | C25H30N8O4 | CID 118036971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Roblitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC).[5][6] this compound binds to the FGFR4 kinase domain in a reversible-covalent manner, leading to the inhibition of tumor cell proliferation in cancers where FGFR4 is overexpressed.[1][5][7] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its preclinical and clinical analysis.
Pharmacokinetic Profile
This compound has been evaluated in preclinical species and in clinical trials, demonstrating favorable oral pharmacokinetic properties.[1][8] A summary of key pharmacokinetic parameters is presented in Table 1. In humans, this compound's pharmacokinetics were best described by a two-compartment model with delayed zero-order absorption and linear elimination.[8][9]
Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Route | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |
| Half-life | Male C57BL/6 Mice | 1 mg/kg | IV | 1.4 | 28 | 2.3 | - | [2] |
| Half-life | Male C57BL/6 Mice | 3 mg/kg | PO | - | - | - | - | [2] |
| Half-life | Male SD Rats | 0.5 mg/kg | IV | 4.4 | 19 | 3.9 | - | [2] |
| Half-life | Male SD Rats | 3 mg/kg | PO | - | - | - | - | [2] |
| Half-life | Xenograft Mouse Model | 25 mg/kg | PO | 3.06 | - | - | 50.97 | [10] |
| Recommended Phase 2 Dose | Humans (HCC) | 120 mg | PO (once daily) | - | - | - | - | [3] |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are directly linked to its inhibition of the FGFR4 signaling pathway. This is evidenced by its potent in vitro activity against FGFR4 and its effects on downstream biomarkers.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of FGFR4 with an IC50 of 1.9 nM in cell-free assays.[1][2][3][4][5] It demonstrates remarkable selectivity, with over 1,000-fold greater activity against FGFR4 compared to a large panel of other kinases, including other FGFR family members (FGFR1, 2, and 3).[1][2][5] In cellular assays, this compound inhibits the growth of cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway, such as Hep3B and HUH7.[2]
Table 2: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Cell-free Kinase Assay | FGFR4 | 1.9 | [1][2][3][4][5] |
| Cell Proliferation Assay | Hep3B | 9 | [2] |
| Cell Proliferation Assay | HUH7 | 12 | [2] |
| Cell Proliferation Assay | JHH7 | 9 | [2] |
In Vivo Pharmacodynamics and Biomarkers
In preclinical xenograft models, this compound administration leads to a dose-dependent inhibition of phospho-FGFR4 in tumors.[1][4][5] Clinical studies in HCC patients have shown that this compound modulates biomarkers of FGFR4 pathway engagement, including circulating FGF19 and 7α-hydroxy-4-cholesten-3-one (C4).[3]
Experimental Protocols
The following are detailed protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound.
FGFR4 Kinase Activity Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against the FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the recombinant FGFR4 enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines dependent on FGFR4 signaling.
Materials:
-
FGFR4-dependent cancer cell lines (e.g., Hep3B, HUH7)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay, which measures intracellular ATP levels.
-
Measure the luminescence signal using a microplate reader.
-
Determine the IC50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% HPMC)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast the mice overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 3 mg/kg) via oral gavage.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC) using appropriate software.
In Vivo Pharmacodynamic (Tumor Phospho-FGFR4) Study
Objective: To evaluate the effect of this compound on the phosphorylation of FGFR4 in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FGFR4-dependent tumor cells (e.g., Hep3B)
-
This compound and vehicle
-
Antibodies for total FGFR4 and phospho-FGFR4 (for Western blot or ELISA)
-
Tissue homogenization buffer and equipment
Protocol:
-
Implant the tumor cells subcutaneously into the mice.
-
Once the tumors reach a specified size, randomize the mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle orally at the desired dose (e.g., 30 mg/kg, twice daily).
-
At the end of the treatment period, collect the tumors at various time points post-final dose.
-
Homogenize the tumor tissue and prepare protein lysates.
-
Measure the levels of total FGFR4 and phospho-FGFR4 in the tumor lysates using Western blotting or a specific ELISA.
-
Quantify the band intensities or ELISA signals to determine the extent of phospho-FGFR4 inhibition.
Visualizations
Signaling Pathway
Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.
Experimental Workflow: In Vivo PK/PD Study
Caption: Workflow for an integrated in vivo PK/PD study of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Protein Binding Assay [visikol.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pharmaron.com [pharmaron.com]
Application of Roblitinib in Gastric Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roblitinib, also known as FGF401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis has been identified as a critical pathway in the development and progression of several cancers, including gastric cancer.[3][4] In gastric cancer models, particularly those expressing Fibroblast Growth Factor 19 (FGF19), FGFR4, and its co-receptor β-klotho (KLB), this compound has demonstrated potential as a therapeutic agent by inhibiting tumor growth.[4] This document provides detailed application notes and protocols for the use of this compound in gastric cancer research models, based on available preclinical data.
Mechanism of Action
This compound selectively targets and binds to a specific cysteine residue (Cys552) within the ATP-binding site of FGFR4, leading to the inhibition of its kinase activity.[1] This disruption of the FGF19-FGFR4 signaling cascade inhibits downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][5] In the context of gastric cancer, the activation of the FGF19-FGFR4 axis has been shown to promote a feedforward activation loop of STAT3 via SRC, contributing to tumorigenesis.[5]
Data Presentation
In Vitro Efficacy of this compound
While specific IC50 values for this compound in a wide range of gastric cancer cell lines are not extensively published, the available data in other cancer types, such as hepatocellular carcinoma, demonstrate its potency. It is recommended that researchers determine the IC50 values in their specific gastric cancer cell lines of interest.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Cell-free) | 1.9 nM | Biochemical assay | [1] |
| IC50 (Hep3B) | 9 nM | Hepatocellular Carcinoma Cell Line | [6] |
| IC50 (HUH7) | 12 nM | Hepatocellular Carcinoma Cell Line | [6] |
| IC50 (JHH7) | 9 nM | Hepatocellular Carcinoma Cell Line | [6] |
Note: The table above provides IC50 values for this compound in hepatocellular carcinoma cell lines as a reference for its potency. Researchers should establish dose-response curves for their specific gastric cancer cell lines.
In Vivo Efficacy of this compound
Preclinical studies in patient-derived xenograft (PDX) models of gastric cancer positive for FGF19, FGFR4, and KLB have shown that this compound can exert remarkable antitumor activity.[7] Specific tumor growth inhibition (TGI) percentages should be determined experimentally in relevant gastric cancer xenograft models.
| Model Type | Treatment | Dosing Schedule | Observed Effect | Reference |
| Gastric Cancer PDX | This compound | To be determined experimentally | Antitumor activity | [7] |
| Hep3B Xenograft | This compound (10-100 mg/kg) | Gavage, twice daily for 10 days | Dose-dependent tumor growth inhibition | [6] |
Mandatory Visualizations
FGF19-FGFR4 Signaling Pathway in Gastric Cancer
Caption: FGF19-FGFR4 signaling pathway in gastric cancer.
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow for this compound.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., those expressing FGFR4)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (FGF401)
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] From this stock, prepare a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.
Materials:
-
Gastric cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol describes the use of this compound in a patient-derived xenograft (PDX) model of gastric cancer.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Gastric cancer PDX tissue
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Surgical tools for implantation
-
Calipers for tumor measurement
Procedure:
-
PDX Implantation: Subcutaneously implant a small fragment (e.g., 2-3 mm³) of gastric cancer PDX tissue into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration: Prepare this compound in the vehicle at the desired concentration. Administer this compound to the treatment group via oral gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[6] Administer the vehicle alone to the control group.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for p-FGFR4, Ki-67), and the remainder can be snap-frozen for western blot or other molecular analyses.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound presents a promising targeted therapeutic strategy for a subset of gastric cancers characterized by the activation of the FGF19-FGFR4 signaling pathway. The protocols and data provided in this document serve as a guide for researchers to effectively design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in gastric cancer research models. It is imperative to select appropriate in vitro and in vivo models that accurately reflect the molecular characteristics of the intended patient population to ensure the translational relevance of the findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Fibroblast Growth Factor Receptor 4 by Helicobacter pylori via Signal Transducer and Activator of Transcription 3 With a Feedforward Activation Loop Involving Steroid Receptor Coactivator Signaling in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Personalized Treatment of Advanced Gastric Cancer Guided by the MiniPDX Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Roblitinib Technical Support Center: Solubility and In Vitro Experimentation Guide
Welcome to the Roblitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound (also known as FGF401) in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO but is practically insoluble in water and ethanol.[2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 5 mg/mL and 6 mg/mL.[1][2][3] It is crucial to use fresh, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the DMSO has absorbed moisture or if the solubility limit is exceeded. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[3] Always use fresh, anhydrous DMSO for the best results.[1]
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4][5] Some robust cell lines may tolerate up to 1%.[5][6][7] However, primary cells and more sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[5] It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q5: I observe precipitation when I add my this compound stock solution to the aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is advisable to prepare intermediate dilutions of your this compound stock in DMSO or a co-solvent before adding it to the cell culture medium. When adding the compound to the medium, ensure rapid mixing by gently vortexing or swirling the tube to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound for in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed water (hygroscopic).2. Solubility limit has been exceeded. | 1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.2. Gently warm the solution to 37°C.3. Briefly sonicate the solution to aid dissolution. |
| Precipitation occurs immediately upon adding this compound stock to cell culture medium. | 1. Poor mixing technique.2. High final concentration of this compound.3. The aqueous buffer is a poor solvent for this compound. | 1. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.2. Prepare an intermediate dilution of the stock solution in DMSO before adding it to the medium.3. If permissible for the experiment, consider the use of a small percentage of a co-solvent like PEG300 or a surfactant like Tween 80 in the final medium, though their effects on the cells must be validated. |
| Cells show signs of toxicity (e.g., rounding, detachment, death) in the vehicle control group. | 1. Final DMSO concentration is too high for the specific cell line. | 1. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line.2. Aim for a final DMSO concentration of ≤ 0.5%.[4][5] This may require preparing a more concentrated primary stock solution of this compound if a high final drug concentration is needed. |
| Inconsistent experimental results between batches. | 1. Incomplete dissolution of this compound.2. Degradation of this compound in solution. | 1. Visually inspect the stock solution for any undissolved particles before each use.2. Prepare fresh stock solutions regularly. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 506.56 | g/mol | [2] |
| Solubility in DMSO | 5 - 6 | mg/mL | [1][2][3] |
| Molar Solubility in DMSO | ~9.87 - 11.84 | mM | Calculated based on MW and mg/mL solubility. |
| Solubility in Water | Insoluble | - | [2] |
| Solubility in Ethanol | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (FGF401) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Methodology:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 506.56 g/mol * (1000 mg / 1 g) = 5.066 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 5.07 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Vortex mixer
Methodology:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).
-
Calculate the required dilutions. Remember to keep the final DMSO concentration consistent across all wells and below the toxicity threshold for your cells (ideally ≤ 0.5%).
-
Prepare an intermediate dilution series (if necessary):
-
For high final concentrations, it may be necessary to first prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock.
-
-
Prepare the final working solutions:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.
-
Crucially, add the DMSO-based solution to the aqueous medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental wells.
-
-
Apply to cells:
-
Immediately add the prepared working solutions to your cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Addressing Metabolic Instability of Roblitinib in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential metabolic instability of Roblitinib during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic stability of this compound?
A1: During its development, improving metabolic stability was a key challenge.[1][2][3] While specific metabolic pathways for this compound are not extensively published, it is known to be an orally available aldehyde.[4] Like many kinase inhibitors, it is anticipated to be metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6][7][8][9] Given its quinoline core, initial metabolic steps could involve hydroxylation.
Q2: Which enzyme families are most likely involved in this compound metabolism?
A2: The majority of small molecule kinase inhibitors undergo metabolism by CYP450 enzymes, with CYP3A4 being a predominant isoform.[5][6][8][9] Therefore, it is highly probable that CYP3A4 plays a significant role in the biotransformation of this compound. Other isoforms may also be involved.
Q3: What are the potential consequences of metabolic instability in long-term studies?
A3: Metabolic instability can lead to a short in vivo half-life, rapid clearance, and low drug exposure, potentially reducing the therapeutic efficacy of this compound in long-term models.[6] Formation of reactive metabolites is another concern, which can lead to off-target toxicity.[7][9]
Q4: How can I assess the metabolic stability of this compound in my experimental system?
A4: In vitro methods are excellent for determining metabolic stability. The most common assays are the liver microsomal stability assay and the hepatocyte stability assay. These experiments measure the rate of disappearance of the parent compound over time.[10][11][12][13][14][15][16]
Q5: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A5: Liver microsomes are subcellular fractions that primarily contain Phase I metabolic enzymes like CYPs.[14] Hepatocytes, being intact liver cells, contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors, offering a more complete picture of hepatic metabolism.[12][13][16]
Troubleshooting Guides
Issue 1: High variability in in vitro metabolic stability assay results.
-
Possible Cause 1: Inconsistent Pipetting or Dilutions.
-
Solution: Ensure all pipettes are properly calibrated. Prepare master mixes for reagents to minimize pipetting errors between wells. Perform serial dilutions carefully and vortex thoroughly between each dilution step.[17]
-
-
Possible Cause 2: Degradation of Compound in Assay Buffer (Chemical Instability).
-
Solution: Run a control experiment where this compound is incubated in the assay buffer without the metabolic enzymes (e.g., heat-inactivated microsomes or hepatocytes). If degradation is observed, the buffer composition may need to be adjusted (e.g., pH), or the compound may be inherently unstable under the assay conditions.
-
-
Possible Cause 3: Inconsistent Enzyme Activity.
-
Solution: Ensure liver microsomes or hepatocytes are thawed properly and kept on ice until use. Avoid repeated freeze-thaw cycles. Include positive control compounds with known metabolic rates (e.g., testosterone, verapamil) in every assay to verify enzyme activity.[13]
-
-
Possible Cause 4: Issues with Analytical Method (LC-MS/MS).
-
Solution: Check for ion suppression or enhancement effects from the matrix. Ensure the internal standard is appropriate and behaves similarly to this compound during extraction and ionization. The concentration of the organic solvent used to stop the reaction should be optimized.
-
Issue 2: this compound appears to be metabolized too quickly, making it difficult to obtain an accurate half-life.
-
Possible Cause 1: High Concentration of Metabolic Enzymes.
-
Solution: Reduce the concentration of microsomes or hepatocytes in the incubation. This will slow down the rate of metabolism, allowing for more time points to be collected before the compound is completely consumed.
-
-
Possible Cause 2: Assay Time Points are Not Optimal.
-
Solution: For rapidly metabolized compounds, use shorter incubation times and collect more frequent samples at the beginning of the assay (e.g., 0, 1, 3, 5, 10, 15 minutes).
-
-
Possible Cause 3: High Intrinsic Clearance of the Compound.
-
Solution: If reducing enzyme concentration and optimizing time points is insufficient, this may be an inherent property of the molecule. Consider using a metabolic inhibitor (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole) to confirm that the rapid disappearance is due to metabolism.
-
Issue 3: No metabolism of this compound is observed.
-
Possible Cause 1: Inactive Metabolic Enzymes.
-
Solution: As mentioned previously, always include a positive control with a known high clearance to ensure the enzymatic system is active. Check the storage conditions and expiration date of the microsomes or hepatocytes.[17]
-
-
Possible Cause 2: Missing Essential Cofactors.
-
Solution: For microsomal assays, ensure that the NADPH regenerating system is added and is active. For hepatocyte assays, ensure the culture medium is appropriate and contains the necessary nutrients.
-
-
Possible Cause 3: this compound is Not a Substrate for the Enzymes in the System.
-
Solution: While unlikely for a kinase inhibitor, it's a possibility. Consider using hepatocytes from a different species to check for species-specific metabolism. Also, ensure the concentration of this compound used is not so high that it inhibits its own metabolism.
-
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for this compound.
| Parameter | Species | Value | Route of Administration |
| Half-life (t½) | Male Mice (C57BL/6) | 1.4 hours | IV (1 mg/kg) / PO (3 mg/kg) |
| Clearance (CL) | Male Mice (C57BL/6) | 28 mL/min/kg | IV (1 mg/kg) / PO (3 mg/kg) |
| Volume of Distribution (Vss) | Male Mice (C57BL/6) | 2.3 L/kg | IV (1 mg/kg) / PO (3 mg/kg) |
| Half-life (t½) | Male SD Rats | 4.4 hours | IV (0.5 mg/kg) / PO (3 mg/kg) |
| Clearance (CL) | Male SD Rats | 19 mL/min/kg | IV (0.5 mg/kg) / PO (3 mg/kg) |
| Volume of Distribution (Vss) | Male SD Rats | 3.9 L/kg | IV (0.5 mg/kg) / PO (3 mg/kg) |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
In a 96-well plate, add the this compound working solution to the incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Include a negative control without the NADPH regenerating system.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Hepatocyte Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile with an appropriate internal standard
-
Suspension culture plates (e.g., 24-well or 48-well)
-
Incubator/shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a suspension of hepatocytes in the culture medium at a specified density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the hepatocyte suspension to the wells of the culture plate.
-
Add the this compound working solution to the wells.
-
Place the plate in an incubator at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with the internal standard to stop the reaction and lyse the cells.
-
Include a negative control with heat-inactivated hepatocytes.
-
After the final time point, centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Metabolite Identification
Objective: To identify the major metabolites of this compound formed during in vitro incubation.
Materials:
-
Samples from the microsomal or hepatocyte stability assays.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Analyze the samples from the in vitro stability assays using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent compound and its metabolites.
-
Process the data using metabolite identification software. The software will look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Compare the fragmentation pattern of a suspected metabolite to that of the parent compound to help elucidate the site of metabolic modification.
Visualizations
Caption: this compound inhibits the FGFR4 signaling pathway.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for high variability in assay results.
References
- 1. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications [mdpi.com]
- 7. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Metabolism considerations for kinase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. docs.abcam.com [docs.abcam.com]
Potential off-target effects of Roblitinib in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Roblitinib (FGF401) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It acts as a reversible-covalent inhibitor, binding to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4. The reported half-maximal inhibitory concentration (IC50) for this compound against FGFR4 is approximately 1.9 nM.
Q2: I am observing inhibition of kinases other than FGFR4 in my assay. Is this expected?
While this compound is highly selective for FGFR4, some off-target activity has been reported, albeit at significantly higher concentrations. It has been shown to have over 1,000-fold selectivity for FGFR4 compared to a large panel of other kinases. If you are observing inhibition of other kinases, it is crucial to consider the concentration of this compound being used in your experiment.
Q3: What are the known off-targets of this compound?
Kinome-wide scanning has demonstrated the high selectivity of this compound for FGFR4. However, some minor off-target interactions have been noted at concentrations substantially higher than the IC50 for FGFR4. The next most potently inhibited kinases are Aurora A and MAPKAPK2 (MK2), but with IC50 values in the micromolar range, indicating significantly lower potency compared to FGFR4.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound against FGFR4.
-
Potential Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the concentration of ATP in the assay. High concentrations of ATP will compete with the inhibitor, leading to an artificially high IC50 value.
-
Recommendation: Ensure that the ATP concentration in your assay is at or near the Km value for the FGFR4 enzyme.
-
-
Potential Cause 2: Reagent Quality. Degradation of this compound or the FGFR4 enzyme can lead to reduced activity.
-
Recommendation: Use freshly prepared this compound solutions and ensure the enzyme has been stored correctly and is active.
-
-
Potential Cause 3: Assay Conditions. Suboptimal buffer pH, ionic strength, or incubation times can affect enzyme activity and inhibitor binding.
-
Recommendation: Verify that all assay parameters are optimized for FGFR4 activity.
-
Issue 2: Significant inhibition of a kinase not listed as a known off-target.
-
Potential Cause 1: High Inhibitor Concentration. Using this compound at concentrations significantly above the IC50 for FGFR4 (e.g., in the high micromolar range) may lead to non-specific inhibition of other kinases.
-
Recommendation: Perform a dose-response experiment to determine the IC50 for the unexpected target and compare it to the IC50 for FGFR4.
-
-
Potential Cause 2: Assay Interference. The formulation of this compound or components of the assay buffer could be interfering with the detection method of your kinase assay.
-
Recommendation: Run control experiments without the enzyme to check for assay artifacts.
-
-
Potential Cause 3: Contamination. The this compound sample or other reagents may be contaminated.
-
Recommendation: Use a fresh, authenticated sample of this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.
| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 |
| FGFR4 | 1.9 | - |
| FGFR1 | >10,000 | >5,263-fold |
| FGFR2 | >10,000 | >5,263-fold |
| FGFR3 | >10,000 | >5,263-fold |
| Aurora A | 5,600 | ~2,947-fold |
| MAPKAPK2 (MK2) | 9,400 | ~4,947-fold |
Data compiled from publicly available sources.
Experimental Protocols
1. Protocol for IC50 Determination of this compound using a Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC50 value of this compound against FGFR4.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Prepare a solution of recombinant human FGFR4 enzyme in assay buffer. The final concentration should be optimized to produce a linear reaction rate.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer. The ATP concentration should be at the determined Km for FGFR4.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 10 µL of the FGFR4 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Protocol for Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol outlines the general principle of a competition binding assay to assess the selectivity of this compound.
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified.
-
Procedure:
-
A DNA-tagged kinase is incubated with a ligand-coated solid support and the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the control (%Ctrl), where lower values indicate stronger binding of the test compound.
-
A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
-
Visualizations
Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for profiling the selectivity of a kinase inhibitor.
Technical Support Center: Overcoming Roblitinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Roblitinib (FGF401), a selective FGFR4 inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound, and other FGFR inhibitors, typically arises from two main mechanisms:
-
Reactivation of Downstream Signaling Pathways: The most commonly observed mechanism is the reactivation of progrowth and survival signaling pathways that bypass the FGFR4 inhibition. A key pathway implicated in this compound resistance is the PI3K/AKT/mTOR signaling cascade.[1][2][3] In resistant cells, even in the presence of this compound, there can be an upregulation and sustained phosphorylation of key proteins in this pathway, such as PI3K, p70S6K, and S6 ribosomal protein, leading to continued cell proliferation and survival.[1][2]
-
Gatekeeper Mutations: While not as commonly reported for this compound specifically, resistance to FGFR inhibitors can be mediated by the acquisition of secondary mutations in the FGFR kinase domain. These "gatekeeper" mutations can alter the drug-binding pocket, reducing the efficacy of the inhibitor.
Q2: How can I confirm that my cells have developed resistance via PI3K/AKT/mTOR pathway reactivation?
A2: You can perform a Western blot analysis to compare the phosphorylation status of key proteins in this pathway between your parental (sensitive) and suspected resistant cell lines, both with and without this compound treatment. Look for sustained or increased phosphorylation of proteins such as AKT (at Ser473) and S6K (at Thr389) in the resistant cells upon this compound treatment, which would be suppressed in the sensitive cells.[1]
Q3: What are the recommended strategies to overcome this compound resistance?
A3: The most promising strategy to overcome this compound resistance is through combination therapy. Based on the known resistance mechanisms, the following combinations have shown preclinical success:
-
Combination with mTOR inhibitors: Combining this compound with an mTOR inhibitor, such as everolimus, has been shown to be effective in both this compound-sensitive and -resistant hepatocellular carcinoma models. This combination can lead to a more complete tumor growth inhibition and delay the onset of resistance.[1][2][3] The effect of this combination is considered to be synergistic.[1][2]
-
Combination with HER2 inhibitors: In HER2-positive breast cancer models that are resistant to trastuzumab and overexpress FGFR4, combining this compound with trastuzumab has been shown to be an effective strategy.[4]
-
Combination with checkpoint inhibitors: Early clinical studies have explored the combination of this compound with PD-1 inhibitors like spartalizumab, with some preliminary clinical efficacy observed in patients with FGFR4/KLB-positive tumors.[5]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CTG) to quantitatively determine the fold-change in the IC50 value of your current cell line compared to the original parental cell line. A significant increase (e.g., >5-10 fold) confirms resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Check for reactivation of the PI3K/AKT/mTOR pathway as described in FAQ 2.
-
Sequencing: Sequence the FGFR4 kinase domain to check for potential gatekeeper mutations.
-
-
Implement Overcoming Strategy:
-
Combination Therapy: Based on your findings, introduce a second agent. If you observe PI3K/AKT/mTOR reactivation, an mTOR inhibitor like everolimus would be a rational choice. Perform a synergy assay to determine the optimal concentrations for the combination.
-
-
Problem 2: My combination therapy with this compound and an mTOR inhibitor is not showing a synergistic effect.
-
Possible Cause:
-
Suboptimal drug concentrations.
-
The resistance mechanism in your cell line is not primarily driven by the PI3K/AKT/mTOR pathway.
-
Incorrect timing of drug addition.
-
-
Troubleshooting Steps:
-
Optimize Concentrations: Perform a full dose-response matrix (checkerboard) experiment with varying concentrations of both this compound and the mTOR inhibitor to identify the concentration range where synergy occurs.
-
Re-evaluate Resistance Mechanism: If optimizing concentrations doesn't yield a synergistic effect, revisit the mechanism of resistance in your cell line. Consider other potential bypass pathways, such as the MAPK/ERK pathway, or the involvement of other receptor tyrosine kinases.
-
Staggered Dosing: Experiment with different dosing schedules, such as pre-treating with one agent before adding the second, to see if this enhances the synergistic effect.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Hep3B | This compound-sensitive | 9 | - |
| HUH7 | This compound-sensitive | 12 | - |
| JHH7 | This compound-sensitive | 9 | - |
| HCC-R (Hypothetical) | This compound-resistant (derived from sensitive line) | >1000 | >100 |
Note: The HCC-R cell line is a hypothetical example to illustrate the typical magnitude of resistance observed. The IC50 values for sensitive cell lines are from preclinical studies.
Table 2: Illustrative Synergy Scores for this compound Combination Therapies.
| Combination | Cancer Type | Method | Synergy Score | Interpretation |
| This compound + Everolimus | Hepatocellular Carcinoma | Bliss Independence | >10 | Synergistic |
| This compound + Trastuzumab | HER2+ Breast Cancer | Chou-Talalay | CI < 1 | Synergistic |
Note: These synergy scores are illustrative and based on qualitative descriptions of synergy in the literature. Actual scores would need to be determined experimentally.[1][4]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line (e.g., a sensitive HCC cell line) and determine the IC50 of this compound using a cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Continuously expose the cells to this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume normal growth at each new concentration before the next increase.
-
Monitor Resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Establish a Stable Resistant Line: Once a significant fold-increase in IC50 is achieved (e.g., >10-fold), maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the highest concentration they have adapted to) to ensure the stability of the resistant phenotype.
-
Clonal Selection (Optional): To ensure a homogenous population, single-cell cloning of the resistant pool can be performed by limiting dilution.
Protocol 2: Western Blot for Key Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound and/or combination drugs for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following are suggested starting dilutions (optimization may be required):
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:2000
-
Total ERK1/2: 1:1000
-
Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000
-
Total S6 Ribosomal Protein: 1:1000
-
GAPDH or β-actin (loading control): 1:5000
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical FGF19/FGFR4 signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: PI3K/AKT/mTOR reactivation in this compound resistance.
References
- 1. Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor four inhibitor FGF401 improves the efficacy of trastuzumab in FGFR4-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Roblitinib (FGF401) Concentration for Maximum FGFR4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roblitinib (FGF401), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, reversible-covalent inhibitor of FGFR4.[1][2][3][4] It specifically targets a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[5][6][7][8] This covalent interaction, while reversible, contributes to its high potency and selectivity.[1][2][3][4]
Q2: What is the in vitro potency of this compound against FGFR4?
A2: In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 1.9 nM against FGFR4.[1][2][9]
Q3: How selective is this compound for FGFR4 over other kinases?
A3: this compound is exceptionally selective for FGFR4. It has been shown to be over 1,000-fold more selective for FGFR4 than for other FGFR family members (FGFR1, 2, and 3) and a wide panel of other kinases.[1][2][3][10]
Q4: In which cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated anti-proliferative effects in various cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis, particularly in hepatocellular carcinoma (HCC) cell lines. Effective growth inhibition has been observed in cell lines such as Hep3B, HUH7, and JHH7.[9]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of 5-10 mM in anhydrous DMSO is recommended. It is advised to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] For long-term storage, aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound (FGF401)
| Assay Type | Target | IC50 Value | Cell Line | Reference |
| Biochemical (Cell-free) | FGFR4 | 1.9 nM | N/A | [1][2] |
| Cell Proliferation | FGFR4 | 9 nM | Hep3B | [9] |
| Cell Proliferation | FGFR4 | 12 nM | HUH7 | [9] |
| Cell Proliferation | FGFR4 | 9 nM | JHH7 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (FGF401)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-FGFR4 (p-FGFR4)
This protocol allows for the detection of the phosphorylation status of FGFR4 in response to this compound treatment.
Materials:
-
This compound (FGF401)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4 (Tyr642) and anti-total-FGFR4
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR4 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total-FGFR4 antibody.
Troubleshooting Guides
Issue 1: Low Potency or No Inhibition Observed in Cell-Based Assays
-
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability or FGFR4 phosphorylation. What could be the issue?
-
Answer:
-
Cell Line Sensitivity: Confirm that your cell line expresses functional FGFR4 and is dependent on the FGF19-FGFR4 signaling pathway for proliferation. Cell lines lacking high levels of FGFR4 or its co-receptor, β-klotho (KLB), may not respond to this compound.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
-
Treatment Duration and Concentration: The optimal treatment time and concentration can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) and a wider concentration range to determine the optimal conditions for your specific cell line.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration in your culture medium during the treatment period, but ensure this does not adversely affect cell health.
-
Issue 2: Inconsistent or High Variability in Experimental Results
-
Question: My results from cell viability or Western blotting experiments with this compound are highly variable between replicates. How can I improve consistency?
-
Answer:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your plate. Inconsistent cell numbers can lead to significant variability.
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Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound solutions.
-
Edge Effects in Plates: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and below a non-toxic level (typically ≤ 0.5%).
-
Issue 3: Off-Target Effects or Unexpected Cellular Phenotypes
-
Question: I'm observing unexpected cellular effects at higher concentrations of this compound that don't seem related to FGFR4 inhibition. What should I consider?
-
Answer:
-
Concentration-Dependent Off-Targeting: While this compound is highly selective for FGFR4, at very high concentrations (typically well above the IC50 for FGFR4), it may inhibit other kinases. It is crucial to use the lowest effective concentration to achieve maximal FGFR4 inhibition while minimizing the risk of off-target effects.
-
Kinome Profiling: If you suspect significant off-target effects, you may consider performing a kinome-wide profiling experiment to identify other potential kinase targets of this compound at the concentrations used in your experiments.
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Phenotypic vs. Target-Specific Effects: To confirm that the observed phenotype is due to FGFR4 inhibition, consider using a rescue experiment. This could involve overexpressing a constitutively active form of a downstream effector of FGFR4 to see if it reverses the effect of this compound. Alternatively, using siRNA to knock down FGFR4 should phenocopy the effects of this compound treatment.
-
Mandatory Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. promega.com [promega.com]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Roblitinib experiments
Welcome to the technical support center for Roblitinib (also known as FGF401) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It functions as a reversible-covalent inhibitor, binding to the ATP-binding site of the FGFR4 kinase domain.[2][4][5] This selective inhibition blocks the downstream signaling pathways that are dependent on FGFR4 activation.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily inhibits the FGFR4 signaling cascade. Upon activation by its ligand, such as FGF19, FGFR4 initiates several downstream pathways crucial for cell proliferation, survival, and migration. The principal pathways inhibited by this compound include the RAS-MAPK-ERK pathway and the PI3K-AKT pathway. Additionally, FGFR4 signaling can influence the JAK-STAT pathway, and inhibition by this compound can modulate STAT3 phosphorylation.
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound's efficacy is most pronounced in cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis. This typically includes hepatocellular carcinoma (HCC) and some gastric cancer cell lines that co-express FGF19, FGFR4, and the co-receptor β-klotho (KLB).[4][6]
Q4: How should this compound be stored to ensure its stability?
A4: Proper storage of this compound is critical for maintaining its activity. The powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is important to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce this compound's solubility.[4]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a common challenge in kinase inhibitor studies. Several factors can contribute to this variability.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Cell Line Health and Passage Number | Cells that are unhealthy, contaminated (e.g., with mycoplasma), or have a high passage number can exhibit altered sensitivity to drugs. | Always use healthy, low-passage cells for your experiments. Regularly test for mycoplasma contamination. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded can significantly impact the final cell viability readout and, consequently, the calculated IC50 value. | Standardize your cell seeding protocol. Use a cell counter to ensure consistent cell numbers across all wells and experiments. |
| This compound Stock Solution Instability | Improper storage, repeated freeze-thaw cycles, or exposure to moisture can lead to the degradation of this compound, reducing its effective concentration. | Aliquot stock solutions and store them at the recommended temperatures (-80°C for long-term).[1] Use fresh, anhydrous DMSO for preparing solutions.[4] |
| Assay-Dependent Variability | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity), which can yield different IC50 values. | Be consistent with the type of viability assay used. If comparing data, ensure the same assay was employed. For new experiments, consider the most appropriate assay for your cell line and experimental question.[7] |
| Biological Variation | The expression levels of FGFR4, FGF19, and KLB can vary between cell passages and culture conditions, affecting this compound's potency. | Regularly verify the expression of key target proteins in your cell lines using Western blot or qPCR. |
Issue 2: Weak or No Inhibition of p-FGFR4 in Western Blot Analysis
Failure to observe a decrease in phosphorylated FGFR4 (p-FGFR4) is a critical issue that needs to be addressed to validate your experimental system.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting p-FGFR4 in your specific cell line. |
| Low Basal p-FGFR4 Levels | Some cell lines may have low endogenous levels of activated FGFR4, making it difficult to detect a decrease in phosphorylation. | If applicable, stimulate the cells with FGF19 to induce FGFR4 phosphorylation before treating with this compound. |
| Antibody Issues | The primary antibody against p-FGFR4 may be of poor quality, non-specific, or used at a suboptimal dilution. | Validate your p-FGFR4 antibody using positive and negative controls. Optimize the antibody concentration and incubation conditions. |
| Technical Errors in Western Blotting | Issues with protein extraction, transfer, or antibody incubation can lead to weak or no signal. | Review and optimize your entire Western blot protocol. Ensure complete protein transfer and use appropriate blocking buffers and washing steps. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe high potency in a cell-free biochemical assay but reduced activity in a cell-based assay.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Cell Permeability | This compound may not efficiently cross the cell membrane to reach its intracellular target. | While this compound is orally active, its permeability can vary between cell types. This is an inherent property of the compound and the cell line. |
| Drug Efflux | Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the drug out of the cell, reducing its intracellular concentration. | Test for the expression of common drug efflux pumps in your cell line. If present, consider using an efflux pump inhibitor as a tool compound to confirm this mechanism. |
| High Intracellular ATP Concentration | This compound is an ATP-competitive inhibitor. The high concentration of ATP within cells (millimolar range) can compete with this compound for binding to FGFR4, leading to a higher apparent IC50 value compared to biochemical assays where ATP concentrations are typically lower.[8][9] | This is an expected phenomenon. Cellular IC50 values are generally higher than biochemical IC50s for ATP-competitive inhibitors. |
| Drug Metabolism | Cells can metabolize this compound into less active or inactive forms. | This can be investigated using more advanced techniques like mass spectrometry to analyze the intracellular fate of the compound. |
Data Presentation
This compound In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Cell-free assay | - | 1.9 | Biochemical assay measuring direct inhibition of FGFR4.[1][4] |
| Hep3B | Hepatocellular Carcinoma | 9 | A cell line known to be dependent on the FGF19-FGFR4 pathway.[1] |
| HUH7 | Hepatocellular Carcinoma | 12 | Another HCC cell line responsive to this compound.[1] |
| JHH7 | Hepatocellular Carcinoma | 9 | An additional HCC cell line showing sensitivity to this compound.[1] |
| HEPG2 | Hepatocellular Carcinoma | >10,000 | A cell line that is not sensitive to this compound.[1] |
| JHH | Hepatocellular Carcinoma | >10,000 | Another this compound-insensitive HCC cell line.[1] |
This compound In Vivo Pharmacokinetics
The following table presents key pharmacokinetic parameters of this compound in preclinical models.
| Species | Administration | Dose | T1/2 (hours) |
| Mouse (C57BL/6) | Intravenous (iv) | 1 mg/kg | 1.4 |
| Mouse (C57BL/6) | Oral (po) | 3 mg/kg | - |
| Rat (SD) | Intravenous (iv) | 0.5 mg/kg | 4.4 |
| Rat (SD) | Oral (po) | 3 mg/kg | - |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-FGFR4 and Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of FGFR4 and its downstream targets, ERK and AKT.
1. Cell Culture and Treatment:
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Seed cells (e.g., Hep3B or HUH7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Optional: For low basal p-FGFR4, serum-starve cells for 4-6 hours before treatment, then stimulate with FGF19 (e.g., 50 ng/mL) for 15-30 minutes prior to this compound treatment.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR4 (Tyr653/654), total FGFR4, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to determine the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well, depending on the cell line's growth rate).
-
Allow the cells to adhere and grow for 24 hours.
2. Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. news-medical.net [news-medical.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Roblitinib In Vivo Potency Enhancement: Technical Support Center
Disclaimer: "Roblitinib" appears to be a hypothetical compound. The following technical support guide is based on the known properties and challenges associated with Janus kinase (JAK) inhibitors, a class of drugs to which a compound named "this compound" would likely belong. The data and protocols provided are representative examples based on established JAK inhibitors like Ruxolitinib.
This guide is intended for researchers, scientists, and drug development professionals working to optimize the in vivo performance of the JAK inhibitor, this compound.
Troubleshooting Guide
Q1: We are observing lower than expected efficacy in our mouse model of myelofibrosis, despite using the recommended starting dose of this compound. What are the potential causes and solutions?
A1: Suboptimal in vivo efficacy can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Pharmacokinetics (PK): The compound may not be achieving sufficient exposure at the target site.
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Low Bioavailability: this compound, like many kinase inhibitors, may have poor aqueous solubility, leading to low oral absorption.[1][2]
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Rapid Metabolism/Clearance: The drug may be cleared from circulation too quickly to exert a sustained effect.
-
Troubleshooting Steps:
-
Conduct a PK Study: Determine key parameters like Cmax, Tmax, AUC, and half-life in your specific animal model.
-
Formulation Optimization: Ensure the vehicle used for administration is appropriate for a poorly soluble compound. Consider formulations such as suspensions in methylcellulose or lipid-based formulations to enhance absorption.[3]
-
Route of Administration: If oral bioavailability is confirmed to be low, consider an alternative route, such as intraperitoneal (IP) or subcutaneous (SC) injection, for initial efficacy studies to establish proof-of-concept.
-
-
-
Pharmacodynamics (PD): The drug may not be adequately inhibiting its target, the JAK-STAT pathway, at the administered dose.
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Insufficient Target Engagement: The concentration of this compound at the tumor site or in target tissues may be below the level required for significant JAK inhibition.
-
Troubleshooting Steps:
-
Assess Target Inhibition: Measure the phosphorylation of STAT3 (p-STAT3), a direct downstream substrate of JAK2, in tumor tissue or surrogate tissues (e.g., spleen, peripheral blood mononuclear cells) at various time points after dosing.[4][5] A significant reduction in p-STAT3 levels indicates target engagement.
-
Dose-Response Study: Perform a dose-escalation study to determine the relationship between the this compound dose, target inhibition (PD), and therapeutic efficacy.
-
-
-
Model-Specific Factors: The animal model itself may have characteristics that influence drug response.
-
Disease Severity: The stage of myelofibrosis in the model at the time of treatment initiation can impact outcomes.
-
Genetic Background: The specific mouse strain used can influence drug metabolism and immune response.
-
Troubleshooting Steps:
-
Q2: Our in vivo study with this compound shows high inter-animal variability in plasma concentrations. What could be the cause and how can we mitigate it?
A2: High variability in plasma exposure is a common challenge that can confound study results.
-
Causes of Variability:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to incomplete dosing or accidental administration into the lungs.
-
Formulation Issues: If this compound is administered as a suspension, inadequate mixing can lead to inconsistent concentrations being delivered to each animal.
-
Physiological Differences: Factors such as food in the stomach (the "food effect"), stress levels, and individual differences in metabolism can alter drug absorption.
-
-
Mitigation Strategies:
-
Standardize Dosing Procedures: Ensure all personnel are thoroughly trained in oral gavage techniques.[8][9][10] Use appropriate gavage needle sizes and verify the placement before administration.
-
Ensure Homogeneous Formulation: If using a suspension, vortex the stock solution thoroughly before drawing up each dose.
-
Control for Physiological Variables: Fast animals for a consistent period (e.g., 4 hours) before dosing to minimize food effects. Acclimatize animals to handling and the dosing procedure to reduce stress.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[4][11][12] These enzymes are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus.[13][14][15] In myeloproliferative neoplasms like myelofibrosis, the JAK-STAT pathway is often dysregulated and constitutively active.[4][16] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, this compound blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that drives abnormal cell proliferation and inflammation.[11][16]
Q2: How can we assess the pharmacodynamic effects of this compound in vivo?
A2: The most direct way to assess the pharmacodynamic (PD) effect of this compound is to measure the inhibition of its direct downstream target. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a widely accepted biomarker for JAK2 activity.[4][5] You can collect tissue samples (e.g., spleen, bone marrow) or blood from treated animals at various time points post-dose and analyze p-STAT3 levels using techniques like Western blotting or flow cytometry.[17] A dose-dependent reduction in p-STAT3 levels relative to total STAT3 would confirm target engagement and provide a quantitative measure of this compound's biological activity.
Q3: What are the key pharmacokinetic parameters to consider when evaluating this compound?
A3: When characterizing the pharmacokinetic (PK) profile of this compound, the following parameters are crucial:
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Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
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t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
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Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. For kinase inhibitors, oral bioavailability can be low.[18][19]
These parameters will help you design an effective dosing regimen (dose and frequency) to maintain drug exposure above the therapeutic threshold.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (30 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2100 ± 300 |
| Tmax (hr) | 1.0 | 0.1 |
| AUC (0-24h) (ng·hr/mL) | 4200 | 2500 |
| t1/2 (hr) | 3.5 | 2.8 |
| Bioavailability (%F) | 28% | N/A |
This table presents hypothetical data for illustrative purposes.
Table 2: Efficacy of this compound in a JAK2V617F Murine Myelofibrosis Model
| Treatment Group | Dose & Schedule | Change in Spleen Weight (%) | Change in p-STAT3 (Spleen) (%) |
| Vehicle | N/A | +110% | 0% |
| This compound | 30 mg/kg BID | -45% | -75% |
| This compound | 60 mg/kg BID | -65% | -90% |
This table presents hypothetical data for illustrative purposes, based on typical results from preclinical studies.[20][21]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Model of Myelofibrosis
This protocol describes a general procedure for evaluating the efficacy of this compound in a bone marrow transplant model using JAK2V617F-mutant hematopoietic cells.[6][22][23]
-
Animal Model Induction:
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Recipient mice (e.g., C57BL/6) are lethally irradiated.
-
Mice are then reconstituted via intravenous injection of bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.
-
Allow 4-6 weeks for the myelofibrotic phenotype (e.g., splenomegaly, elevated white blood cell counts) to develop.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 60 mg/kg).
-
Prepare this compound formulation (e.g., suspension in 0.5% methylcellulose, 0.2% Tween 80).
-
Administer the compound or vehicle via oral gavage twice daily (BID) for 21 days.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health daily.
-
Collect peripheral blood weekly via retro-orbital or saphenous vein bleed to monitor hematological parameters (CBC).
-
At the end of the study (Day 21), euthanize animals.
-
Measure and weigh the spleens.
-
Collect tissues (spleen, bone marrow, liver) for histopathology (H&E and reticulin staining) and pharmacodynamic analysis (Western blot for p-STAT3).
-
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
-
Animal Groups:
-
Establish two groups of mice (n=3-4 per time point). One group for oral (PO) administration and one for intravenous (IV).
-
-
Dosing:
-
PO Group: Administer this compound (e.g., 30 mg/kg) via oral gavage.
-
IV Group: Administer this compound (e.g., 5 mg/kg) via tail vein injection.
-
-
Sample Collection:
-
Collect blood samples (~50 µL) into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use the concentration-time data to calculate PK parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Protocol 3: Western Blot for p-STAT3 (Tyr705) in Spleen Tissue
This protocol is for assessing the pharmacodynamic effect of this compound.[5][17][24]
-
Protein Extraction:
-
Homogenize spleen tissue samples on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vivo efficacy study of this compound.
Caption: Key factors influencing the in vivo potency of this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. Murine Modeling of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Limitations of Roblitinib in preclinical cancer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of Roblitinib (FGF401) observed in preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary intrinsic limitations of this compound's efficacy in preclinical cancer models?
This compound is a highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Consequently, its antitumor activity is most prominent in cancer models where the FGF19/FGFR4 signaling axis is a key driver of tumorigenesis. Preclinical studies have consistently demonstrated that the efficacy of this compound is dependent on the expression of FGF19, FGFR4, and its co-receptor β-klotho (KLB). Therefore, cancer models lacking sufficient expression of these components are intrinsically resistant to this compound monotherapy.
Q2: What is the most common mechanism of acquired resistance to this compound in preclinical models of hepatocellular carcinoma (HCC)?
The predominant mechanism of acquired resistance to this compound in FGF19-driven HCC preclinical models is the reactivation of the PI3K/mTOR signaling pathway.[1] While this compound effectively inhibits the FGFR4 pathway, prolonged treatment can lead to a compensatory upregulation and activation of PI3K/AKT/mTOR signaling, which promotes cell survival and proliferation, thereby circumventing the effects of FGFR4 blockade.
Q3: Are there other potential mechanisms of resistance to FGFR inhibitors like this compound?
Yes, while reactivation of the PI3K/mTOR pathway is a specifically documented mechanism for this compound, general mechanisms of resistance to FGFR inhibitors have been observed in preclinical studies and may be relevant. These include:
-
Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the binding of the inhibitor.
-
Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can provide alternative growth signals.
-
Epithelial-to-mesenchymal transition (EMT): This process can confer broad drug resistance.
Q4: In which cancer models has this compound shown efficacy in overcoming resistance to other therapies?
This compound has demonstrated potential in overcoming resistance in certain preclinical models:
-
Trastuzumab-resistant breast cancer: In HER2-positive breast cancer models with FGFR4 overexpression, this compound in combination with trastuzumab has been shown to inhibit tumor growth.[2]
-
Chemoresistance in ovarian cancer: this compound has been shown to improve the therapeutic efficacy of carboplatin in a xenograft mouse model of ovarian cancer.[1]
Troubleshooting Guides
Problem: Reduced or complete loss of this compound efficacy in a previously sensitive HCC cell line or xenograft model.
Possible Cause: Development of acquired resistance through the reactivation of the PI3K/mTOR signaling pathway.
Troubleshooting Steps:
-
Biochemical Analysis: Perform Western blot analysis on protein lysates from both sensitive and suspected resistant tumors or cells. Probe for key components of the PI3K/mTOR pathway, including phosphorylated and total levels of PI3K, AKT, mTOR, and S6 kinase. An increase in the phosphorylation of these proteins in the resistant model compared to the sensitive one would suggest pathway reactivation.
-
Combination Therapy: In an in vivo model, test the efficacy of this compound in combination with an mTOR inhibitor, such as everolimus. A synergistic or additive effect on tumor growth inhibition would support the hypothesis of mTOR-mediated resistance.
Problem: Lack of this compound efficacy in a new cancer model.
Possible Cause: The cancer model may not be dependent on the FGF19/FGFR4 signaling pathway.
Troubleshooting Steps:
-
Biomarker Analysis: Assess the expression levels of FGF19, FGFR4, and β-klotho (KLB) in your cancer model using techniques such as qPCR, Western blot, or immunohistochemistry. High expression of these three components is generally correlated with sensitivity to this compound.
-
In Vitro Sensitivity Screening: If working with cell lines, perform a dose-response assay to determine the IC50 of this compound. IC50 values greater than 10 µM in cell lines with low or absent FGF19/FGFR4/KLB expression are not uncommon.[1]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 9 | [1] |
| HUH-7 | Hepatocellular Carcinoma | 12 | [1] |
| JHH7 | Hepatocellular Carcinoma | 9 | [1] |
Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in a Patient-Derived Xenograft (PDX) HCC Model (HCC26-1004)
| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline | Reference |
| Vehicle | 200 µL, orally, daily | Tumor Growth | [3] |
| This compound (FGF401) | 30 mg/kg, orally, twice daily | Tumor Growth Inhibition | [3] |
| Everolimus | 1 mg/kg, orally, once daily | Tumor Growth Inhibition | [3] |
| This compound + Everolimus | 30 mg/kg (FGF401) + 1 mg/kg (Everolimus) | Maximal Tumor Growth Suppression | [3] |
Note: This table summarizes the qualitative outcomes from the study. Specific percentage of tumor growth inhibition was not provided in the source.
Key Experimental Protocols
Protocol 1: Establishment of an In Vivo Acquired Resistance Xenograft Model
-
Cell Implantation: Subcutaneously implant a this compound-sensitive HCC cell line (e.g., Hep3B) or patient-derived tumor fragments into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
This compound Treatment: Treat the mice with a therapeutic dose of this compound (e.g., 30 mg/kg, orally, twice daily).
-
Monitoring: Monitor tumor growth. Initially, tumor regression or stasis is expected.
-
Resistance Development: Continue treatment until tumors start to regrow, indicating acquired resistance. This may take several weeks to months.
-
Model Propagation: Once tumors reach a certain size (e.g., >1000 mm³), they can be harvested and passaged to new cohorts of mice to maintain the resistant xenograft line for further studies.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation
-
Protein Extraction: Lyse cells or homogenize tumor tissue from sensitive, resistant, and combination-treated groups in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-S6, S6, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare the activation status of the pathway across different experimental groups.
Visualizations
Caption: this compound resistance via PI3K/mTOR pathway activation.
Caption: Troubleshooting workflow for this compound inefficacy.
References
Validation & Comparative
A Comparative Guide to Selective FGFR4 Inhibitors: Roblitinib vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing focus on inhibiting specific molecular drivers of oncogenesis. One such target that has garnered significant interest, particularly in the context of hepatocellular carcinoma (HCC), is the Fibroblast Growth Factor Receptor 4 (FGFR4). This guide provides a detailed comparison of Roblitinib (FGF401), a highly selective FGFR4 inhibitor, with other notable selective inhibitors in its class, namely BLU-9931 and Fisogatinib (BLU-554). This objective overview, supported by experimental data, aims to assist researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction to FGFR4 Inhibition
The FGFR4 signaling pathway, when aberrantly activated by its ligand, Fibroblast Growth Factor 19 (FGF19), can be a potent driver of tumor cell proliferation and survival in a subset of cancers, most notably HCC. This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy. These inhibitors aim to provide a more targeted approach with potentially fewer off-target effects compared to pan-FGFR inhibitors. A key feature of FGFR4 that enables the development of highly selective inhibitors is the presence of a unique cysteine residue (Cys552) in its ATP-binding pocket, which is not conserved in other FGFR family members.
Comparative Analysis of Selective FGFR4 Inhibitors
This section details the biochemical potency, cellular activity, and preclinical in vivo efficacy of this compound, BLU-9931, and Fisogatinib. The data presented is compiled from various preclinical studies.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound, BLU-9931, and Fisogatinib against FGFR4 and other FGFR family members is summarized in the table below. This data highlights the high potency and selectivity of these compounds for FGFR4.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Mechanism of Action |
| This compound (FGF401) | FGFR4 | 1.9 [1] | >1000-fold[1] | >1000-fold[1] | >1000-fold[1] | Reversible-covalent[1] |
| BLU-9931 | FGFR4 | 3 [2] | >100-fold | >100-fold | >100-fold | Irreversible-covalent[2] |
| Fisogatinib (BLU-554) | FGFR4 | 5 [3] | ~125-fold | ~440-fold | ~125-fold | Covalent[4] |
Cellular Activity
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines, particularly those with an activated FGF19-FGFR4 signaling axis.
| Inhibitor | Cell Line | Assay Type | Key Findings |
| This compound (FGF401) | HUH7, Hep3B, JHH7 (HCC) | Proliferation Assay | IC50 values of 12 nM, 9 nM, and 9 nM, respectively[5] |
| BLU-9931 | Hep 3B, HuH7, JHH7 (HCC) | Proliferation Assay | EC50 values of 70 nM, 110 nM, and 20 nM, respectively[2] |
| Fisogatinib (BLU-554) | FGF19-positive HCC cell lines | Proliferation Assay | Demonstrated potent inhibition of proliferation in FGFR4-dependent models. |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these selective FGFR4 inhibitors has been demonstrated in xenograft models of hepatocellular carcinoma.
| Inhibitor | Xenograft Model | Dosing Regimen | Key Outcomes |
| This compound (FGF401) | Hep3B HCC xenograft | 10-100 mg/kg, b.i.d., gavage, for 10 days | Dose-dependent tumor growth inhibition, with 30 mg/kg showing maximal inhibition[5] |
| BLU-9931 | Hep 3B HCC xenograft | 10-100 mg/kg, b.i.d., oral administration, for 21 days | Dose-dependent tumor growth inhibition[2] |
| Fisogatinib (BLU-554) | Hep3B and LIX-066 HCC xenografts | Not specified | Significant anti-tumor activity in models dependent on FGFR4 signaling[6] |
Clinical Development Overview
This compound and Fisogatinib have progressed to clinical trials, providing valuable insights into their safety and efficacy in patients.
| Inhibitor | Clinical Trial Identifier | Phase | Key Findings |
| This compound (FGF401) | NCT02325739[7][8] | Phase 1/2[9] | The recommended Phase 2 dose (RP2D) was established at 120 mg once daily. Objective responses were observed in patients with HCC and other solid tumors expressing FGFR4 and KLB. Common adverse events included diarrhea and increased liver enzymes[9]. |
| Fisogatinib (BLU-554) | NCT02508467[10][11] | Phase 1[12] | The RP2D was determined to be 600 mg once daily. In FGF19-positive HCC patients, the overall response rate was 17%. The treatment was generally well-tolerated, with the most common side effects being gastrointestinal issues[13]. |
| BLU-9931 | - | Preclinical | Has not progressed to clinical trials. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: FGFR4 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay.
Caption: Workflow for a Cell-Based Proliferation Assay.
Experimental Protocols
While specific, detailed protocols are often proprietary or vary between studies, this section provides generalized methodologies for the key experiments cited in the comparison of these FGFR4 inhibitors.
In Vitro FGFR4 Kinase Activity Assay (IC50 Determination)
This assay is designed to measure the concentration of an inhibitor required to reduce the activity of the FGFR4 enzyme by 50%.
Materials:
-
Recombinant human FGFR4 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (this compound, BLU-9931, Fisogatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a microplate, add the FGFR4 enzyme to each well containing the diluted inhibitors or DMSO (vehicle control).
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP (the concentration should be at or near the Km for ATP for the enzyme).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The signal (e.g., luminescence) is measured using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (GI50/IC50 Determination)
This assay measures the effect of the inhibitors on the growth and viability of cancer cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the HCC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors or DMSO (vehicle control).
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hepatocellular carcinoma cells (e.g., Hep3B)
-
Matrigel (or similar basement membrane matrix)
-
Test inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle control to the respective groups according to the specified dosing regimen (e.g., oral gavage, once or twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to assess the efficacy of the inhibitors.
Conclusion
This compound, BLU-9931, and Fisogatinib are all highly potent and selective inhibitors of FGFR4 with demonstrated preclinical anti-tumor activity in models of hepatocellular carcinoma driven by aberrant FGF19-FGFR4 signaling. This compound and Fisogatinib have shown promise in early-phase clinical trials, validating FGFR4 as a therapeutic target in this patient population. The choice of inhibitor for further research or clinical development will likely depend on a variety of factors, including specific aspects of their preclinical profiles, their performance in ongoing and future clinical trials, and the development of predictive biomarkers to identify patients most likely to respond to this targeted therapy. This guide provides a foundational comparison to aid in these critical evaluations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FGF401 in HCC and Solid Tumors Characterized by Positive FGFR4 and KLB Expression [clin.larvol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Phase 1 Study of Fisogatinib (BLU-554) in Patients With Hepatocellular Carcinoma [clin.larvol.com]
- 12. cstonepharma.com [cstonepharma.com]
- 13. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Roblitinib vs. Pan-FGFR Inhibitors: A Comparative Guide for Researchers
This guide provides a detailed comparison of the efficacy of Roblitinib (a selective FGFR4 inhibitor) and pan-FGFR inhibitors, supported by experimental data from preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Mechanism of Action
This compound (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It binds to the FGFR4 kinase domain in a reversible-covalent manner, leading to the inhibition of downstream signaling pathways.[1] This selectivity, with at least a 1,000-fold preference over a panel of 65 other kinases, distinguishes it from pan-FGFR inhibitors.[1]
Pan-FGFR inhibitors, on the other hand, are designed to target multiple FGFR family members, including FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] This broad-spectrum activity allows them to be effective in a wider range of cancers driven by various FGFR aberrations. However, this lack of specificity may also contribute to a different side-effect profile compared to selective inhibitors.
Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to the extracellular domain of the receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and cellular processes. Both this compound and pan-FGFR inhibitors aim to disrupt these signaling cascades by blocking the kinase activity of the FGFRs.
Preclinical Efficacy
This compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity in models of hepatocellular carcinoma (HCC) and other solid tumors with FGF19/FGFR4 pathway activation.
-
In Vitro: this compound inhibits the growth of HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho.[1][5]
-
In Vivo: In mouse xenograft models of HCC, this compound treatment resulted in a dose-dependent inhibition of tumor growth and phospho-FGFR4 levels.[1][2]
Pan-FGFR Inhibitors
A substantial body of preclinical evidence supports the activity of various pan-FGFR inhibitors across a range of cancer models harboring FGFR alterations.
-
In Vitro: Pan-FGFR inhibitors have been shown to inhibit the proliferation of cancer cell lines with FGFR amplifications, fusions, or mutations.
-
In Vivo: In xenograft models of various cancers, including urothelial carcinoma and cholangiocarcinoma, pan-FGFR inhibitors have demonstrated significant tumor growth inhibition.
Clinical Efficacy
This compound in Hepatocellular Carcinoma (HCC)
The primary clinical evidence for this compound comes from a Phase 1/2 study (NCT02325739) in patients with HCC and other solid tumors.
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Progression (TTP) |
| Phase 1/2 (NCT02325739)[3][5] | Hepatocellular Carcinoma | 53 | 8% | 61% (53% Stable Disease) | 4.1 months |
Pan-FGFR Inhibitors in Various Cancers
Several pan-FGFR inhibitors have received regulatory approval for the treatment of specific cancers with FGFR alterations. The following tables summarize their efficacy data from pivotal clinical trials.
Erdafitinib in Urothelial Carcinoma
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BLC2001 (NCT02365597)[6][7] | Metastatic Urothelial Carcinoma with FGFR2/3 alterations | 99 | 40% | 5.6 months | 5.5 months | 13.8 months |
Pemigatinib in Cholangiocarcinoma
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FIGHT-202 (NCT02924376)[8][9] | Cholangiocarcinoma with FGFR2 fusions/rearrangements | 107 | 36% | 9.1 months | 6.9 months | 21.1 months |
Infigratinib in Cholangiocarcinoma
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 2 (NCT02150967)[2][10] | Cholangiocarcinoma with FGFR2 fusions | 108 | 23.1% | 5.0 months | 7.3 months | 12.2 months |
Futibatinib in Cholangiocarcinoma
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FOENIX-CCA2 (NCT02052778)[11][12] | Cholangiocarcinoma with FGFR2 fusions/rearrangements | 103 | 42% | 9.7 months | 9.0 months | 21.7 months |
Rogaratinib in Urothelial Carcinoma
| Clinical Trial | Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FORT-1 (NCT03410693)[13][14] | Urothelial Carcinoma with FGFR1/3 mRNA expression | 87 | 20.7% | 2.8 months | 8.3 months |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below is a generalized workflow and summaries of key methodologies. For specific details, referring to the individual clinical trial documentation (by their NCT number) is recommended.
Clinical Trial Workflow
Patient Selection: Patients were typically enrolled based on having advanced or metastatic solid tumors with specific FGFR pathway alterations (for pan-FGFR inhibitors) or FGFR4/KLB expression (for this compound), and having progressed on prior therapies.[3][7][8]
Treatment Administration: The inhibitors were orally administered, with specific dosing and schedules for each drug as detailed in the clinical trial protocols. For example, this compound was administered at a recommended phase 2 dose of 120 mg daily.[5]
Efficacy Assessment: Tumor responses were primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST v1.1). This involves standardized measurements of tumor size at baseline and regular intervals during treatment to determine objective response, stable disease, or progression.
Preclinical Assay Methodologies
Cell Viability Assays: To determine the effect of the inhibitors on cancer cell growth, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Kinase Assays: The inhibitory activity of the compounds against specific FGFR kinases is often determined using in vitro kinase assays. These assays, such as the LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay, measure the ability of the inhibitor to compete with ATP for binding to the kinase domain or to inhibit the phosphorylation of a substrate.
In Vivo Tumor Models: The anti-tumor efficacy of the inhibitors in a living organism is typically evaluated using xenograft models. This involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
Conclusion
This compound demonstrates a highly selective mechanism of action targeting FGFR4, with modest clinical activity observed in hepatocellular carcinoma. In contrast, pan-FGFR inhibitors have shown broader efficacy across different cancer types harboring various FGFR alterations, leading to regulatory approvals for several of these agents. The choice between a selective FGFR4 inhibitor and a pan-FGFR inhibitor will largely depend on the specific cancer type and the underlying genetic alterations of the FGFR pathway. The data presented in this guide provides a foundation for researchers to compare the efficacy profiles of these two classes of targeted therapies. Further head-to-head clinical trials would be necessary for a definitive comparison of their therapeutic potential and safety profiles in specific patient populations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A phase I/II, multicenter, open-label study of oral FGF401 in adult patients with hepatocellular carcinoma or solid malignancies characterized by positive FGFR4 and KLB expression | Dana-Farber Cancer Institute [dana-farber.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Clinical Trial: NCT02365597 - My Cancer Genome [mycancergenome.org]
- 7. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. Clinical Trial: NCT02924376 - My Cancer Genome [mycancergenome.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Pemigatinib in Subjects With Advanced/Metastatic or Surgically Unresectable Cholangiocarcinoma Who Failed Previous Therapy - (FIGHT-202) [clin.larvol.com]
Head-to-Head Comparison: Roblitinib vs. BLU-554 in FGFR4-Driven Malignancies
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for hepatocellular carcinoma (HCC) and other solid tumors is rapidly evolving, with a growing focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Specifically, the FGF19-FGFR4 axis has been identified as a critical oncogenic driver in a subset of these cancers. This guide provides a detailed head-to-head comparison of two leading selective FGFR4 inhibitors: Roblitinib (also known as FGF401) and BLU-554 (Fisogatinib).
This comparison synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Profile
Both this compound and BLU-554 are highly selective inhibitors of FGFR4, a receptor tyrosine kinase.[1] Aberrant activation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a proportion of HCC cases.[2]
This compound (FGF401) is a potent and selective, reversible-covalent inhibitor of FGFR4.[1] It forms a reversible covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, contributing to its high selectivity.[1]
BLU-554 (Fisogatinib) is a potent, highly selective, and orally bioavailable inhibitor of FGFR4.[3] It is designed to bind to and inhibit FGFR4, thereby blocking the downstream signaling cascade.
Preclinical Performance
Biochemical and Cellular Potency
Both inhibitors have demonstrated nanomolar potency against FGFR4 in biochemical assays and cellular models.
| Parameter | This compound (FGF401) | BLU-554 (Fisogatinib) | Reference |
| FGFR4 IC50 (biochemical) | 1.9 nM | 5 nM | [4] |
| Selectivity over FGFR1 | >1000-fold | ~125-fold | [4][5] |
| Selectivity over FGFR2 | >1000-fold | ~440-fold | [4][5] |
| Selectivity over FGFR3 | >1000-fold | ~313-fold | [4][5] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using HCC xenograft models have shown significant anti-tumor activity for both compounds.
| Model | This compound (FGF401) | BLU-554 (Fisogatinib) | Reference |
| HCC Xenograft (FGF19-driven) | Dose-dependent tumor growth inhibition and regression. | Dose-dependent tumor growth inhibition and complete tumor regression in some models. | [6][7] |
Clinical Trial Data
Both this compound and BLU-554 have undergone Phase I/II clinical trials, primarily in patients with advanced HCC.
Safety and Tolerability
The safety profiles of both drugs are generally manageable, with the most common adverse events being gastrointestinal-related.
| Adverse Events (Most Common) | This compound (FGF401) | BLU-554 (Fisogatinib) | Reference |
| Diarrhea | Yes | Yes | [8][9] |
| Nausea | Not specified | Yes | [9] |
| Vomiting | Not specified | Yes | [9] |
| Increased AST/ALT | Yes | Yes | [8][9] |
| Recommended Phase II Dose (RP2D) | 120 mg once daily | 600 mg once daily | [8][9] |
Clinical Efficacy in Advanced HCC
| Metric | This compound (FGF401) - Phase I/II | BLU-554 (Fisogatinib) - Phase I | Reference |
| Overall Response Rate (ORR) | 8% (in patients with FGFR4 and KLB expression) | 17% (in FGF19-positive patients) | [8][9] |
| Disease Control Rate (DCR) | 61% (53% with stable disease) | Not explicitly stated | [8] |
| Median Time-to-Progression | 4.1 months | Not explicitly stated | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating FGFR4 inhibitors.
Caption: FGF19-FGFR4 signaling pathway and points of inhibition.
Caption: Preclinical to clinical evaluation workflow for FGFR4 inhibitors.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound and BLU-554.
Biochemical Kinase Assay (Representative Protocol)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against a target kinase.
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
ATP solution.
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1).
-
Test compounds (this compound or BLU-554) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay (Representative Protocol)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
HCC cell line with known FGF19-FGFR4 pathway activation (e.g., Hep3B).
-
Cell culture medium and supplements.
-
Test compounds (this compound or BLU-554) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the HCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
-
In Vivo Hepatocellular Carcinoma Xenograft Model (Representative Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
HCC cell line with FGF19-FGFR4 pathway activation.
-
-
Procedure:
-
Subcutaneously inject a suspension of HCC cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or BLU-554) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Conclusion
Both this compound and BLU-554 are highly potent and selective inhibitors of FGFR4 with demonstrated preclinical and clinical activity in FGFR4-driven cancers, particularly hepatocellular carcinoma. While both compounds show promise, subtle differences in their biochemical profiles, mechanisms of covalent interaction (reversible for this compound), and clinical efficacy outcomes may influence their future development and clinical application. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current landscape of selective FGFR4 inhibition. Further head-to-head clinical trials would be necessary to definitively establish the superior agent.
References
- 1. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 2. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - this compound (FGF401) - LARVOL VERI [veri.larvol.com]
- 7. nextechinvest.com [nextechinvest.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Cross-reactivity studies of Roblitinib with other kinases
For Researchers, Scientists, and Drug Development Professionals
Roblitinib (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data, to offer a clear perspective on its selectivity profile.
High Selectivity for FGFR4
This compound demonstrates exceptional selectivity for FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM.[3][4] Its mechanism of action involves a reversible-covalent interaction with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature that contributes to its high potency and selectivity. This targeted approach minimizes off-target effects, a crucial aspect of modern cancer therapeutics.
Cross-Reactivity Profile
To assess its selectivity, this compound has been extensively profiled against a broad panel of kinases. In a comprehensive KINOMEscan assay screening of 456 kinases, FGFR4 was the only kinase to show significant inhibition (greater than 35% at a 3 µM concentration). Furthermore, in a panel of 65 different kinases, this compound displayed at least 1,000-fold greater selectivity for FGFR4.
While broadly inactive against the wider kinome, some minor off-target activity has been noted at significantly higher concentrations. The table below summarizes the inhibitory activity of this compound against its primary target, other FGFR family members, and key off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 1.9 | 1 |
| FGFR1 | >10,000 | >5,263 |
| FGFR2 | >10,000 | >5,263 |
| FGFR3 | >10,000 | >5,263 |
| Aurora A | 5,600 | ~2,947 |
| MAPKAPK2 (MK2) | 9,400 | ~4,947 |
Table 1: this compound Kinase Inhibitory Activity. Comparison of IC50 values for this compound against its primary target FGFR4 and other kinases. The high IC50 values for other kinases underscore this compound's remarkable selectivity.
Signaling Pathways
To visualize the context of this compound's activity, the following diagrams illustrate the primary signaling pathway of its intended target, FGFR4, and the pathways of the identified off-target kinases, Aurora A and MAPKAPK2.
Caption: FGF19-FGFR4 Signaling Pathway.
Caption: Aurora A Signaling in Mitosis.
Caption: MAPKAPK2 (MK2) Signaling Pathway.
Experimental Protocols
The determination of this compound's kinase selectivity was primarily conducted using the KINOMEscan™ assay platform. This methodology provides a quantitative measure of the binding affinity between a test compound and a large panel of kinases.
KINOMEscan™ Assay Protocol (General Overview):
The KINOMEscan™ assay is a competition-based binding assay. The core components of this assay are:
-
Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Test Compound: In this case, this compound.
The experimental workflow can be summarized as follows:
Caption: KINOMEscan Assay Workflow.
Assay Principle:
The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. If this compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase-tagged phage captured on the solid support. The amount of phage is then quantified using quantitative PCR (qPCR). The results are typically reported as a percentage of the control (DMSO) or used to calculate a dissociation constant (Kd) or an IC50 value.[5][6][7][8][9]
The available data strongly support the classification of this compound as a highly selective FGFR4 inhibitor. Its cross-reactivity with a wide range of other kinases is minimal and occurs at concentrations several orders of magnitude higher than its on-target inhibitory activity. This high degree of selectivity is a key attribute, suggesting a lower potential for off-target related toxicities in a clinical setting. The provided experimental framework and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals evaluating the therapeutic potential of this compound.
References
- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
Combination Therapy of Roblitinib with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of Roblitinib, a selective FGFR4 inhibitor, with PD-1 inhibitors against their respective monotherapies. The content is based on available preclinical and clinical data, offering insights into the potential synergistic effects and clinical benefits of this combination approach in oncology.
Introduction
The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. This compound (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1] Programmed cell death protein 1 (PD-1) inhibitors have revolutionized cancer immunotherapy by restoring the anti-tumor activity of T-cells.[2][3] This guide explores the scientific rationale and available evidence for combining these two classes of drugs.
Mechanisms of Action
This compound (FGFR4 Inhibition)
This compound selectively binds to and inhibits the kinase activity of FGFR4.[1] In cancers where the FGF19/FGFR4 signaling pathway is aberrantly activated, this inhibition leads to the downregulation of downstream signaling cascades, ultimately resulting in decreased cell proliferation and tumor growth.
PD-1 Inhibitors
PD-1 inhibitors are monoclonal antibodies that block the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[3] This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
Rationale for Combination Therapy
The combination of this compound and a PD-1 inhibitor is predicated on a dual approach: direct targeting of tumor cell proliferation by this compound and simultaneous enhancement of the anti-tumor immune response by the PD-1 inhibitor. Preclinical evidence suggests that FGFR inhibition can modulate the tumor microenvironment, potentially increasing T-cell infiltration and rendering tumors more susceptible to immunotherapy.
Preclinical Data
While specific preclinical studies directly comparing this compound in combination with a PD-1 inhibitor to their respective monotherapies are not extensively published, the available data on FGFR inhibitors in combination with immunotherapy provides a strong rationale.
Studies have shown that FGFR inhibition can lead to an increase in T-cell infiltration into the tumor microenvironment and a decrease in regulatory T cells, creating a more favorable environment for an anti-tumor immune response.[4]
Table 1: Summary of Preclinical Effects of FGFR Inhibition on the Tumor Microenvironment
| Feature | Effect of FGFR Inhibition | Potential for Synergy with PD-1 Inhibition |
| T-cell Infiltration | Increased | Enhanced T-cell mediated tumor killing |
| Regulatory T-cells (Tregs) | Decreased | Reduced immunosuppression in the tumor microenvironment |
| PD-L1 Expression on Tumor Cells | Downregulation | May enhance the efficacy of PD-1 blockade |
Clinical Data
Clinical trials have provided the most robust data for evaluating the combination of this compound with PD-1 inhibitors. The primary data comes from the NCT02325739 trial, which investigated this compound (FGF401) alone and in combination with the PD-1 inhibitor spartalizumab in patients with hepatocellular carcinoma (HCC) and other solid tumors.[1][5] Additional relevant data is available from the NCT04699643 trial, which combined an FGFR4 inhibitor (EVER4010001, likely this compound) with pembrolizumab.[6] For comparison, data from monotherapy trials of PD-1 inhibitors in similar patient populations are also included.
Table 2: Comparison of Clinical Efficacy in Advanced Hepatocellular Carcinoma
| Treatment Arm | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Spartalizumab | NCT02325739 | 12 | 16.7% (2 Partial Responses) | 50.0% |
| This compound Monotherapy | NCT02325739 | 86 (Phase I & II) | ~9.3% (8 Objective Responses) | Not explicitly reported |
| Pembrolizumab Monotherapy | KEYNOTE-224 (Cohort 2) | 51 | 16% | 57% |
| Nivolumab Monotherapy | CheckMate 459 | 371 | Not the primary endpoint, but showed clinical activity | Not explicitly reported |
Table 3: Comparison of Safety Profile (Most Common Treatment-Related Adverse Events)
| Adverse Event | This compound + Spartalizumab (NCT02325739) | This compound Monotherapy (NCT02325739) | Pembrolizumab Monotherapy (KEYNOTE-224) |
| Diarrhea | 58.3% | 73.8% | N/A |
| Increased AST | 50.0% | 47.5% | N/A |
| Increased ALT | 33.3% | 43.8% | N/A |
| Fatigue | N/A | N/A | Grade ≥3: 16% |
| Pruritus | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of the findings.
Preclinical In Vivo Tumor Growth Inhibition Study (General Protocol)
A representative experimental workflow for evaluating the combination therapy in a preclinical setting is outlined below.
Clinical Trial Protocol (NCT02325739)
The clinical trial NCT02325739 was a Phase 1/2, multicenter, open-label study.
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound as a single agent and in combination with spartalizumab.
-
Phase 2 (Dose Expansion): To evaluate the preliminary anti-tumor activity of this compound monotherapy and the combination therapy in patients with advanced HCC and other solid tumors with positive FGFR4 and KLB expression.
Key Inclusion Criteria:
-
ECOG Performance Status ≤ 1
-
Presence of at least one measurable lesion according to RECIST v1.1
-
Patients with HCC or advanced solid tumors who have progressed on standard therapy.
Key Exclusion Criteria:
-
Previous treatment with a selective FGF19-FGFR4 targeted therapy.
-
Symptomatic CNS metastases.
Treatment Regimen (Combination Arm):
-
This compound administered orally once daily.
-
Spartalizumab administered as an intravenous infusion.
Signaling Pathway and Synergistic Interaction
The following diagram illustrates the distinct yet potentially synergistic mechanisms of action of this compound and PD-1 inhibitors.
References
- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the potential of combining FGFR inhibitor and immune checkpoint blockade for FGF/FGFR signaling in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
Roblitinib Shows Promise in Overcoming Sorafenib Resistance in Preclinical Hepatocellular Carcinoma Models
For Immediate Release
Basel, Switzerland – November 12, 2025 – New preclinical data highlights the potential of roblitunib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in treating sorafenib-resistant hepatocellular carcinoma (HCC). Studies demonstrate that aberrant activation of the FGF19-FGFR4 signaling pathway is a key mechanism of resistance to the multi-kinase inhibitor sorafenib. Roblitinib's targeted approach shows significant anti-tumor activity in HCC models characterized by this signaling pathway, offering a potential therapeutic alternative for patients who have developed resistance to standard first-line therapy.
This compound is a potent and highly selective inhibitor of FGFR4, a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in the proliferation and survival of a subset of HCC cells.[1][2][3] This guide provides a comparative analysis of roblitunib's efficacy against other tyrosine kinase inhibitors (TKIs) in sorafenib-resistant HCC models, supported by experimental data and detailed methodologies for key preclinical assays.
Comparative Efficacy in HCC Models
The following tables summarize the in vitro and in vivo efficacy of this compound and comparator TKIs in various HCC models.
Table 1: In Vitro Efficacy of TKIs in HCC Cell Lines
| Drug | Cell Line | Sorafenib Status | IC50 (nM) | Key Findings |
| This compound (FGF401) | HUH7 | Sorafenib-Sensitive (FGF19-dependent) | 12 | Potent inhibition in FGF19-driven cell line.[4] |
| Hep3B | Sorafenib-Sensitive (FGF19-dependent) | 9 | High potency in a key FGF19-amplified cell line.[4] | |
| JHH7 | Sorafenib-Sensitive (FGF19-dependent) | 9 | Consistent potent inhibition in FGF19-expressing cells.[4] | |
| Lenvatinib | Huh-7SR | Sorafenib-Resistant | Not significantly different from parental Huh-7 | Effective in overcoming sorafenib resistance.[1] |
| Hep-3BSR | Sorafenib-Resistant | 9.85-fold higher than parental Hep-3B | Partial cross-resistance observed.[1] | |
| Sorafenib | Huh-7SR | Sorafenib-Resistant | 2.9-fold higher than parental Huh-7 | Demonstrates acquired resistance.[1] |
| Hep-3BSR | Sorafenib-Resistant | 2.81-fold higher than parental Hep-3B | Confirms resistant phenotype.[1] |
Table 2: In Vivo Efficacy of this compound vs. Sorafenib in HCC Patient-Derived Xenograft (PDX) Models
| Treatment | PDX Model | FGF19 Expression | Tumor Growth Inhibition | Key Findings |
| This compound (FGF401) | HCC26-1004 | High | Superior to Sorafenib | Demonstrates significant efficacy in FGF19-driven tumors.[1] |
| HCC09-0913 | High | Superior to Sorafenib | Confirms potent anti-tumor activity in high-FGF19 models.[1] | |
| Sorafenib | HCC26-1004 | High | ~30% | Limited efficacy in a high-FGF19 context.[1] |
| HCC09-0913 | High | ~30% | Underscores the need for targeted therapies in this subset.[1] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways involved in sorafenib resistance and this compound's mechanism of action, as well as a typical experimental workflow for evaluating drug efficacy in preclinical models.
Experimental Protocols
Establishment of Sorafenib-Resistant HCC Cell Lines
Sorafenib-resistant HCC cell lines (e.g., Huh-7SR, Hep-3BSR) are generated by continuous exposure of the parental cell lines to gradually increasing concentrations of sorafenib over several months.[1][5]
-
Initial Culture: Parental HCC cells (e.g., Huh-7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Dose Escalation: Cells are initially treated with a low concentration of sorafenib (e.g., 1.5-2.5 µM).[5] The concentration is incrementally increased by approximately 0.2-0.5 µM every two passages, once the cells have adapted and resumed stable growth.[5]
-
Maintenance: The resistant cell lines are maintained in culture medium containing a constant concentration of sorafenib (e.g., 7-9 µM) to ensure the stability of the resistant phenotype.[5]
Cell Viability Assay
The effect of TKIs on the viability of sorafenib-sensitive and -resistant HCC cells is determined using assays such as the MTT or CCK-8 assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, lenvatinib, sorafenib) or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 96 hours.[1]
-
Viability Assessment: After incubation, a reagent such as MTT or CCK-8 is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
In Vivo Xenograft/PDX Models
The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing tumors derived from either sorafenib-resistant HCC cell lines or patient-derived tumor tissue.
-
Model Establishment: Sorafenib resistance in vivo can be established by treating mice bearing HCC xenografts or PDXs with sorafenib (e.g., 40 mg/kg, daily oral gavage) for an extended period (e.g., >40 days) until tumor regrowth is observed.[4][6]
-
Tumor Implantation: Sorafenib-resistant tumor cells or tissue fragments are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and administered this compound (e.g., 30 mg/kg, twice daily oral gavage), a comparator drug, or a vehicle control.[7]
-
Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: Tumor tissues may be collected for further analysis, such as immunohistochemistry or western blotting, to assess the modulation of target signaling pathways.
Conclusion
The selective FGFR4 inhibitor this compound demonstrates significant preclinical efficacy in HCC models characterized by FGF19-FGFR4 pathway activation, a known mechanism of sorafenib resistance. While direct comparative data in established sorafenib-resistant cell lines is still emerging, the existing evidence strongly suggests that this compound could be a valuable therapeutic option for a subset of HCC patients who have progressed on sorafenib. Further clinical investigation is warranted to confirm these promising preclinical findings.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LY3214996 relieves acquired resistance to sorafenib in hepatocellular carcinoma cells [medsci.org]
- 7. This compound (FGF401) News - LARVOL Sigma [sigma.larvol.com]
Comparative Analysis of Roblitinib's Covalent Binding Mechanism
A deep dive into the reversible-covalent inhibition of FGFR4, benchmarked against key alternatives.
This guide provides a comparative analysis of Roblitinib (FGF401), a selective and reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aimed at researchers, scientists, and drug development professionals, this document contrasts this compound's mechanism and performance with other covalent and non-covalent FGFR inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Covalent Binding Mechanism
This compound is a potent and highly selective orally active inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[1] A key feature of this compound is its reversible-covalent binding mechanism.[2][3][4][5] It forms a covalent bond with a non-catalytic cysteine residue, Cys552, located in the ATP-binding site of FGFR4.[2][3] This interaction is mediated by an aldehyde "warhead" on the this compound molecule, which reacts with the thiol group of Cys552 to form a hemithioacetal.[2][3] This reversible nature of the covalent bond distinguishes it from many other covalent inhibitors that form permanent, irreversible bonds.
Comparative Landscape of FGFR Inhibitors
To provide a comprehensive analysis, this compound is compared against a panel of both covalent and non-covalent FGFR inhibitors.
-
Covalent FGFR4-Selective Inhibitors:
-
H3B-6527: A highly selective, covalent inhibitor of FGFR4 that also targets Cys552.[6]
-
Fisogatinib (BLU-554): Another selective, covalent inhibitor of FGFR4 targeting the same Cys552 residue.
-
-
Covalent Pan-FGFR Inhibitors:
-
Non-Covalent FGFR Inhibitors:
-
Infigratinib (BGJ398): A selective, ATP-competitive inhibitor of FGFR1-3.
-
AZD4547: A potent and selective inhibitor of FGFR1-3.
-
Data Presentation
Biochemical Potency and Cellular Activity
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their inhibitory activity against FGFR4 and other FGFR family members, as well as their effects on cancer cell lines.
Table 1: Biochemical Potency of FGFR Inhibitors
| Compound | Target | Mechanism | IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Covalent Residue |
| This compound (FGF401) | FGFR4 | Reversible-Covalent | 1.9 [5] | N/A | Cys552 [2][3] |
| H3B-6527 | FGFR4 | Covalent | <1.2[6] | N/A | Cys552 |
| Fisogatinib (BLU-554) | FGFR4 | Covalent | 5 | N/A | Cys552 |
| BLU9931 | FGFR4 | Irreversible-Covalent | 3 | 1.26 x 10⁵ | Cys552 |
| Futibatinib (TAS-120) | Pan-FGFR | Irreversible-Covalent | 3.7 (FGFR4)[9] | N/A | P-loop Cys |
| Infigratinib (BGJ398) | FGFR1/2/3 | Non-Covalent | 60 (FGFR4) | N/A | N/A |
| AZD4547 | FGFR1/2/3 | Non-Covalent | 165 (FGFR4) | N/A | N/A |
N/A: Not available in the searched literature.
Table 2: Cellular Activity of FGFR Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (nM) |
| This compound (FGF401) | Hep3B | Proliferation | 9 |
| This compound (FGF401) | HUH7 | Proliferation | 12 |
| H3B-6527 | Hep3B | Proliferation (GI50) | 25 |
| Fisogatinib (BLU-554) | Hep3B | Proliferation | N/A |
| Futibatinib (TAS-120) | NCI-H1703 (FGFR1 amp) | Proliferation | 10 |
N/A: Not available in the searched literature.
Experimental Protocols
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of an inhibitor to its target protein and identify the specific amino acid residue involved.
Methodology:
-
Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of the covalent inhibitor (e.g., this compound) at 37°C for a defined period (e.g., 1-2 hours) to allow for covalent bond formation. A control sample with DMSO is run in parallel.
-
Protein Digestion: The protein-inhibitor complex is denatured, reduced, and alkylated. Subsequently, the protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are analyzed to identify peptides. A mass shift on a specific peptide corresponding to the mass of the inhibitor indicates covalent modification. The modified amino acid residue can be pinpointed by analyzing the fragmentation pattern of the adducted peptide.
Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of inhibitors against FGFR4 kinase activity.[11]
Methodology:
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the FGFR4 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit (Promega). This involves two steps:
-
First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8/MTS)
Objective: To assess the effect of FGFR inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., Hep3B, Huh-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test inhibitor or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The assay reagent is added to each well, and after a short incubation, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the DMSO-treated control. The IC50 or GI50 (concentration for 50% growth inhibition) values are then determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: FGF19-FGFR4 signaling pathway and its inhibition by this compound.
Caption: Workflow for characterizing the covalent binding mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of this compound (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 8. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
Clinical trial results and limitations of Roblitinib monotherapy
This guide provides a detailed comparison of Roblitinib (also known as FGF401) monotherapy, focusing on its clinical trial results, limitations, and standing relative to other therapeutic alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual aids to support further investigation.
Mechanism of Action and Signaling Pathway
This compound is an orally active, potent, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC), where the overexpression of FGF19 leads to tumor growth and survival.[2][3] this compound selectively binds to a unique cysteine residue (Cys552) in the ATP-binding site of FGFR4, which is not present in other FGFR family members, accounting for its high selectivity.[4][5] Inhibition of FGFR4 blocks the downstream activation of critical signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding cell proliferation and survival.[6]
Clinical Trial Results
The primary data for this compound monotherapy comes from the first-in-human, multicenter, open-label Phase I/II clinical trial (NCT02325739). This study enrolled patients with HCC or other solid tumors characterized by positive FGFR4 and β-Klotho (KLB) expression.[3][7]
Efficacy Data
The trial established a recommended Phase 2 dose (RP2D) of 120 mg once daily.[8][9] In a cohort of 53 patients with advanced HCC, this compound monotherapy demonstrated preliminary clinical activity.[6]
| Efficacy Endpoint | Result (n=53 HCC Patients) | Citation |
| Objective Response Rate (ORR) | 8% (including 1 Complete Response and 7 Partial Responses across all phases) | [6][8][9] |
| Stable Disease (SD) | 53% | [6] |
| Median Time-to-Progression (TTP) | 4.1 months | [6] |
Safety and Tolerability
This compound demonstrated a manageable safety profile with adverse events consistent with on-target inhibition of the FGFR4 pathway.[8][9]
| Adverse Event (Any Grade) | Frequency | Citation |
| Diarrhea | 73.8% | [8][9] |
| Aspartate Aminotransferase (AST) Increase | 47.5% | [8][9] |
| Alanine Aminotransferase (ALT) Increase | 43.8% | [8][9] |
Grade 3 dose-limiting toxicities were observed, primarily involving increases in liver transaminases and bilirubin.[9]
Experimental Protocols
The key clinical study (NCT02325739) provided the foundation for evaluating this compound's potential.
Study Design: A Phase I/II, multicenter, open-label, non-randomized study.[3][9]
-
Phase I (Dose Escalation): Enrolled patients with HCC or other advanced solid tumors with positive FGFR4 and KLB expression. The primary objective was to determine the maximum tolerated dose (MTD) and/or the RP2D of this compound as a single agent. Doses ranging from 50 to 150 mg were evaluated.[8][9]
-
Phase II (Dose Expansion): Enrolled distinct cohorts, including patients with HCC from Asian and non-Asian countries and patients with other solid tumors, to further evaluate the safety, efficacy, and pharmacokinetics of this compound at the RP2D.[9]
Key Eligibility Criteria:
-
Inclusion: Adults with histologically confirmed advanced HCC or other solid tumors with positive FGFR4 and KLB expression who had progressed on or were intolerant to standard therapies.[3]
-
Exclusion: Prior treatment with a selective FGFR4 or pan-FGFR inhibitor; symptomatic or unstable central nervous system (CNS) metastases.[3]
Endpoints:
-
Primary: MTD and/or RP2D.[3]
-
Secondary: Safety, tolerability, anti-tumor activity (per RECIST v1.1), pharmacokinetics, and pharmacodynamics.[9]
Limitations of this compound Monotherapy
Clinical and preclinical data highlight two primary limitations for this compound as a single agent:
-
Limited Monotherapy Efficacy: While showing some clinical activity, the objective response rate of 8% in HCC is modest.[6] This suggests that while the FGF19-FGFR4 pathway is a valid target, its inhibition alone may be insufficient to induce deep and durable responses in a broad patient population.
-
Acquired Resistance: As with most targeted kinase inhibitors, acquired resistance is a significant challenge.[6] Tumors may develop mechanisms to bypass FGFR4 inhibition, such as activating alternative signaling pathways to sustain growth and proliferation. This has led to the exploration of combination therapies to overcome or delay resistance.[10]
Comparison with Alternatives
A direct head-to-head comparison of this compound with other agents from a single trial is not available. The following comparison is based on data from separate studies and should be interpreted with caution.
| Agent | Class | Mechanism of Action | Key Efficacy in Advanced HCC (First-Line) | Citation |
| This compound | Selective FGFR4 Inhibitor | Reversible-covalent inhibitor of FGFR4 kinase activity. | ORR: 8% (post-sorafenib) TTP: 4.1 months | [6] |
| Sorafenib | Multi-kinase Inhibitor | Inhibits VEGFR, PDGFR, RAF kinases. | ORR: ~2-5% Median OS: ~8.4-9.9 months | [11][12][13] |
| Dovitinib | Multi-kinase Inhibitor | Inhibits VEGFR, PDGFR, and FGFR. | Non-superior to sorafenib. Median OS: 8.0 months | [11] |
| Erdafitinib | Pan-FGFR Inhibitor | Potent inhibitor of FGFR1-4. | Approved for urothelial carcinoma with FGFR alterations; HCC data is limited. | [6] |
| Tislelizumab | PD-1 Inhibitor | Blocks the PD-1 immune checkpoint pathway. | Non-inferior to sorafenib. Median OS: 15.9 months | [12] |
This compound's key distinction is its high selectivity for FGFR4, which may offer a more favorable side-effect profile compared to less selective multi-kinase inhibitors that target VEGFR and other kinases, often leading to toxicities like hypertension and hand-foot syndrome.[6][11] However, broader acting agents like sorafenib remain a benchmark in HCC. The modest efficacy of this compound monotherapy has prompted studies combining it with other agents, such as immune checkpoint inhibitors like pembrolizumab, to potentially achieve synergistic effects.[1][10]
It is also important to note that specific patient-reported outcomes (PROs) for this compound monotherapy have not been detailed in major publications, representing a gap in the current understanding of its impact on patient quality of life.
References
- 1. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancerbiomed.org [cancerbiomed.org]
- 7. FGF401 in HCC and Solid Tumors Characterized by Positive FGFR4 and KLB Expression [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (FGF401) News - LARVOL Sigma [sigma.larvol.com]
- 11. Randomized, open-label phase 2 study comparing frontline dovitinib versus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tislelizumab vs Sorafenib as First-Line Treatment for Unresectable Hepatocellular Carcinoma: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Roblitinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Roblitinib (also known as FGF401), a potent and selective FGFR4 inhibitor used in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to its toxicity profile, this compound must be handled and disposed of with care to prevent human exposure and environmental contamination.
Key Safety and Hazard Data:
| Property | Value | Source |
| Chemical Formula | C25H30N8O4 | [1][2] |
| Molecular Weight | 506.56 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) | [1][3] |
This compound Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
As there are no specific published experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes, the standard procedure for hazardous chemical waste must be strictly followed. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including but not limited to:
-
Safety goggles
-
A properly buttoned lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation Properly segregate this compound waste at the point of generation. Do not mix hazardous waste with non-hazardous waste.
-
Solid Waste : This includes expired or unused pure this compound powder, and any solid residues.
-
Liquid Waste : This includes solutions of this compound in solvents (e.g., DMSO).
-
Contaminated Materials : This includes disposable labware such as pipette tips, tubes, vials, and contaminated gloves or bench paper.
Step 3: Packaging and Labeling
-
Solid and Contaminated Waste : Place in a durable, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Liquid Waste : Collect in a designated, chemically compatible, and shatter-resistant waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical names of all contents (including solvents) and their approximate concentrations. Ensure the container is kept closed when not in use.
Step 4: Temporary Storage Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials[1].
Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[1][4].
Spill Management
In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a small powder spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect all cleanup materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
Report the spill to your laboratory supervisor and EHS office as per institutional policy.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Roblitinib
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Roblitinib (FGF401), a potent and selective FGFR4 inhibitor. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety protocols must be followed during handling, storage, and disposal. The following information outlines the necessary personal protective equipment (PPE), procedural guidelines for a common laboratory application, and waste disposal instructions.
Hazard Identification and Personal Protective Equipment (PPE) Summary
A thorough risk assessment is paramount before handling this compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling of solid (powder) this compound | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator. |
| Preparation of stock solutions | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles. All work should be conducted in a certified chemical fume hood. |
| Cell culture and in-vitro assays | Nitrile gloves, lab coat, and safety glasses. |
| Waste disposal | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed after removing gloves.
Experimental Protocol: Reconstitution and Use of this compound in a Cell-Based Assay
This protocol provides a step-by-step guide for a common laboratory procedure, integrating the necessary safety measures.
Materials:
-
This compound powder
-
Anhydrous DMSO (sterile)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Don all required PPE for handling solid this compound.
-
Perform all initial handling of the powdered compound within a certified chemical fume hood.
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM). This compound is soluble in DMSO.[4][5]
-
-
Reconstitution:
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Cap the tube securely and vortex until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the stock solution aliquots at -20°C for long-term storage.[4]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. All dilutions should be performed in a biological safety cabinet.
-
-
Cell Treatment:
-
Add the final diluted this compound solutions to your cell cultures according to your experimental design.
-
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[1] These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated cell culture media should be collected in a designated hazardous waste container. Do not pour this compound waste down the drain.[1]
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[1][3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
